2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFQUBRAUGFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563388 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-81-7 | |
| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence commencing with readily available 6-methyluracil, followed by the N-methylation of the resulting pyrrolo[3,2-d]pyrimidine core. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical application.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a five-step process. The initial four steps focus on the construction of the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold from 6-methyluracil. The final step involves the regioselective N-methylation of the pyrrole nitrogen to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Precursor)
This precursor is synthesized in four steps starting from 6-methyluracil.[1]
Step 1: Synthesis of 6-Methyl-5-nitrouracil
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Methyluracil | 126.11 | 140 g | 1.11 |
| Concentrated Sulfuric Acid | 98.08 | 520 mL | - |
| Fuming Nitric Acid | 63.01 | 104 mL | - |
Protocol:
-
In a 1000 mL flask equipped with a magnetic stirrer and an ice bath, add 520 mL of concentrated sulfuric acid.
-
Slowly add 140 g of 6-methyluracil in portions, ensuring the temperature does not exceed 40°C.
-
Once the 6-methyluracil is completely dissolved, cool the mixture to below 15°C using the ice bath.
-
Slowly add 104 mL of fuming nitric acid dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into crushed ice, which will cause the product to precipitate.
-
Collect the solid by suction filtration and wash the filter cake with water and then acetone.
-
Dry the solid to obtain 6-methyl-5-nitrouracil.
Characterization Data:
-
¹H-NMR (400MHz, DMSO-d6): δ 11.79 (1H, s), 11.76 (1H, s), 2.28 (3H, s).[1]
Step 2: Synthesis of an Intermediate via Reaction with DMF-DMA
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Methyl-5-nitrouracil | 171.11 | 119 g | 0.695 |
| N,N-Dimethylformamide (DMF) | 73.09 | 400 mL | - |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 160 mL | - |
Protocol:
-
In a 1000 mL two-neck flask, combine 119 g of 6-methyl-5-nitrouracil and 400 mL of N,N-dimethylformamide.
-
Heat the mixture with stirring in an oil bath at 80°C for 25 minutes.
-
Add 160 mL of N,N-dimethylformamide dimethyl acetal.
-
Increase the temperature to 140°C and stir for 30 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the solid product.
-
Collect the solid by suction filtration and wash the filter cake sequentially with ethyl acetate and diethyl ether.
-
Dry the solid to yield the intermediate.
Characterization Data:
-
MS: 227.0, 228.0 [M+1]⁺.[1]
Step 3: Reductive Cyclization to form the Pyrrolo[3,2-d]pyrimidine Core
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Step 2 Product | ~226.18 | 1.43 g | 0.0063 |
| Acetic Acid | 60.05 | 23 mL | - |
| Zinc Powder | 65.38 | 2 g | 0.0306 |
Protocol:
-
In a 100 mL flask, suspend 1.43 g of the product from Step 2 in 23 mL of acetic acid.
-
Heat the mixture to 80°C in an oil bath.
-
Add 2 g of zinc powder in portions.
-
Maintain the reaction at 80°C for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Further processing (e.g., filtration and removal of inorganic salts) is required to isolate the cyclized product.
Step 4: Chlorination to 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Note: The direct protocol for this specific chlorination is not detailed in the initial source. A general procedure using phosphorus oxychloride is standard for converting pyrimidine-diones to dichloro-pyrimidines.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (Estimated) | Moles (Estimated) |
| Product from Step 3 | ~151.13 | 1.0 g | 0.0066 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | - |
General Protocol:
-
Carefully add the dried product from Step 3 to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
This step involves the N-methylation of the pyrrole ring of the precursor. The following protocol is adapted from a similar methylation of the isomeric 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and is expected to be effective.[2]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 188.02 | 2.0 g | 0.0106 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.48 g | 0.012 |
| Methyl Iodide | 141.94 | 1.66 g | 0.0117 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Protocol:
-
To a suspension of 0.48 g of sodium hydride (60% dispersion in mineral oil) in 50 mL of anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2.0 g of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in 50 mL of anhydrous THF.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
At 0°C, add 1.66 g of methyl iodide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC), quench the reaction by the careful addition of 20 mL of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Yield |
| 1: Nitration | 6-Methyluracil | 6-Methyl-5-nitrouracil | High |
| 2: Reaction with DMF-DMA | 6-Methyl-5-nitrouracil | Intermediate 2 | - |
| 3: Reductive Cyclization | Intermediate 2 | Pyrrolo[3,2-d]pyrimidine-2,4-dione | - |
| 4: Chlorination | Pyrrolo[3,2-d]pyrimidine-2,4-dione | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | - |
| 5: N-Methylation | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | This compound | ~98% (analogous reaction)[2] |
Note: Yields for intermediate steps in the precursor synthesis are not fully detailed in the cited literature, but the overall process is reported to be effective.
Characterization of the Final Product
This compound
| Property | Data |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| ¹H NMR | Available spectral data confirms the structure.[3] |
| Mass Spectrum | Available spectral data confirms the molecular weight.[3] |
| InChI | InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3[3] |
| SMILES | C1(Cl)=NC(Cl)=C2N(C)C=CC2=N1[3] |
Signaling Pathways and Experimental Workflows
The synthetic pathway described above can be visualized as a multi-step experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. The information presented is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. As a derivative of the pyrrolo[3,2-d]pyrimidine scaffold, which is a bioisostere of purine, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of two reactive chlorine atoms makes it particularly amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate its pharmacological properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 129872-81-7 |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol |
| InChI Key | LYUFQUBRAUGFLK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichloro-5-methylpyrimidine | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| Melting Point | Data not available | 26-28 °C[1] | 226-228 °C |
| Boiling Point | Data not available | 108-109 °C at 11 mmHg[1] | 306.2 ± 24.0 °C (Predicted) |
| Density | Data not available | 1.39 g/mL at 25 °C[1] | 1.675 ± 0.06 g/cm³ (Predicted) |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various chemical suppliers.[2] A general interpretation of the expected NMR signals is as follows:
-
¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons and the two protons on the pyrrole ring. The methyl group protons would appear as a singlet, while the pyrrole protons would likely appear as doublets.
-
¹³C NMR: The spectrum would display signals for the seven carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrrole and pyrimidine rings.
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common route to similar pyrrolo[3,2-d]pyrimidine cores involves the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. A plausible synthetic approach can be adapted from the synthesis of the unmethylated analog, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine.[3] The key step would be the chlorination of the corresponding dihydroxy-pyrrolo[3,2-d]pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a scaffold in drug discovery, allowing for the sequential and regioselective displacement of the chlorides with various nucleophiles (e.g., amines, alcohols, thiols) to build a library of substituted analogs.
Caption: Proposed synthetic workflow for the pyrrolo[3,2-d]pyrimidine core.
Biological Activity and Drug Development Potential
The pyrrolo[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
While specific biological data for this compound is limited in public databases, numerous studies have demonstrated that derivatives of the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine core are potent inhibitors of various kinases. A particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
A study on 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives revealed potent inhibition of VEGFR2 kinase. The 2,4-dichloro precursor is the key starting material for the synthesis of these active compounds. The table below summarizes the inhibitory activity of some of these closely related analogs.
Table 3: In Vitro Inhibitory Activity of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives against VEGFR2
| Compound | VEGFR2 IC₅₀ (nM) |
| Analog 1 | 3.4 |
| Analog 2 | 2.1 |
| Analog 3 | 1.8 |
| Analog 4 | 0.9 |
| (Data adapted from relevant studies on VEGFR2 inhibitors with the same core scaffold) |
The potent activity of these analogs underscores the potential of this compound as a starting point for the development of novel anti-cancer therapeutics.
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay Protocol (General)
To evaluate the inhibitory potential of compounds derived from this compound, a standard in vitro kinase assay can be employed. The following is a generalized protocol for a fluorescence-based assay.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
References
Spectroscopic Analysis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or have an interest in pyrrolo[3,2-d]pyrimidine derivatives.
Core Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational models and analysis of structurally similar compounds. They serve as a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
| H-6 | 7.40 - 7.60 | Doublet |
| H-7 | 6.50 - 6.70 | Doublet |
| N-CH₃ | 3.80 - 4.00 | Singlet |
Note: Predicted coupling constants for the duplets are in the range of 2-4 Hz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C-2 | 150 - 152 |
| C-4 | 155 - 157 |
| C-4a | 128 - 130 |
| C-6 | 125 - 127 |
| C-7 | 102 - 104 |
| C-7a | 148 - 150 |
| N-CH₃ | 33 - 35 |
Experimental Protocol for NMR Spectroscopy
The following provides a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pyrrolo[3,2-d]pyrimidine derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field strength NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from sample preparation to spectral analysis and data interpretation.
Technical Guide: 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 129872-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyrrolopyrimidine core is a key pharmacophore found in numerous compounds under investigation for therapeutic applications. This technical guide provides a comprehensive overview of the properties, synthesis, and potential uses of this compound, with a focus on its role in the development of kinase and enzyme inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 129872-81-7 | [1][2] |
| Molecular Formula | C₇H₅Cl₂N₃ | [3] |
| Molecular Weight | 202.04 g/mol | [3] |
| Appearance | Off-white to white powder | - |
| Melting Point | 226-228 °C (for the related compound 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) | [4] |
| Boiling Point | 306.2±24.0 °C (Predicted) | [4] |
| Density | 1.675±0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.67±0.40 (Predicted) | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis
A plausible synthetic workflow is outlined below. This diagram illustrates the key transformations required to obtain the target compound from a common starting material.
References
- 1. parchem.com [parchem.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE | 63200-54-4 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
The Biological Versatility of Pyrrolo[3,2-d]pyrimidines: A Technical Guide for Researchers
Introduction: The pyrrolo[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This unique characteristic allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives, focusing on their anticancer, kinase inhibitory, and neuropeptide Y5 receptor antagonist properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area.
Anticancer and Kinase Inhibitory Activity
Pyrrolo[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, many of which are implicated in cancer progression. Their ability to compete with ATP for the kinase binding site makes them attractive candidates for the development of targeted cancer therapies.
Kinase Inhibition
Several studies have demonstrated the potent inhibitory effects of pyrrolo[3,2-d]pyrimidine derivatives against key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2]
Table 1: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 1 | KDR (VEGFR-2) | 1.2 | [3][4] |
| 2 | KDR (VEGFR-2) | 2.5 | [3][4] |
| 3 | HER2 | 0.98 | [5] |
| 4 | EGFR | 2.5 | [5] |
Anticancer Activity
The kinase inhibitory properties of pyrrolo[3,2-d]pyrimidine derivatives translate into significant anticancer activity against various cancer cell lines.
Table 2: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5 | A549 (Lung Carcinoma) | 0.083 | [6] |
| 6 | HCT-116 (Colon Carcinoma) | 0.079 | [6] |
| 7 | MIA PaCa-2 (Pancreatic Cancer) | 0.057 | [6] |
| 8 | BT-474 (Breast Cancer) | 0.002 | [5] |
| 9 | Various Cancer Cell Lines | 0.014 - 14.5 (EC₅₀) | [7] |
Signaling Pathways
EGFR and VEGFR-2 Signaling Pathways:
Pyrrolo[3,2-d]pyrimidine derivatives that inhibit EGFR and VEGFR-2 interfere with critical signaling cascades that promote tumor growth, proliferation, survival, and angiogenesis.
Caption: EGFR and VEGFR-2 signaling pathways inhibited by pyrrolo[3,2-d]pyrimidine derivatives.
Serine Hydroxymethyltransferase 2 (SHMT2) Inhibition:
Some pyrrolo[3,2-d]pyrimidine derivatives target mitochondrial one-carbon metabolism by inhibiting SHMT2, an enzyme crucial for nucleotide and amino acid biosynthesis in cancer cells.
Caption: Inhibition of the SHMT2 pathway by pyrrolo[3,2-d]pyrimidine derivatives.
Neuropeptide Y5 Receptor Antagonism
Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as antagonists of the neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance.[8][9] Antagonism of this receptor is a potential therapeutic strategy for the treatment of obesity.
Table 3: Neuropeptide Y5 Receptor Antagonist Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
| Compound | Y5 Binding Ki (nM) | Reference |
| 10 | 0.8 | [8][9] |
| 11 | 1.2 | [8][9] |
| 12 | 2.5 | [8][9] |
Signaling Pathway
Neuropeptide Y5 Receptor Signaling Pathway:
By blocking the NPY5 receptor, pyrrolo[3,2-d]pyrimidine derivatives can modulate downstream signaling pathways that influence appetite and energy homeostasis.
Caption: Neuropeptide Y5 receptor signaling pathway and its antagonism by pyrrolo[3,2-d]pyrimidines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general method for determining the in vitro potency of kinase inhibitors.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test pyrrolo[3,2-d]pyrimidine compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer containing a constant percentage of DMSO.
-
In a white-walled multi-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add the Kinase Detection Reagent and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrrolo[3,2-d]pyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12][13][14][15]
Neuropeptide Y5 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the NPY5 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NPY5 receptor.
-
Radioligand (e.g., ¹²⁵I-labeled peptide YY)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Test pyrrolo[3,2-d]pyrimidine compound
-
Non-specific binding control (e.g., a high concentration of unlabeled NPY)
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent displacement of the radioligand by the test compound and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[16][17]
SHMT2 Enzyme Inhibition Assay
This assay measures the inhibition of the enzymatic activity of SHMT2.
Materials:
-
Purified recombinant human SHMT2
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Coupling enzyme (e.g., methylenetetrahydrofolate dehydrogenase, MTHFD)
-
NADP⁺
-
Reaction buffer
-
Test pyrrolo[3,2-d]pyrimidine compound
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-serine, THF, PLP, MTHFD, and NADP⁺.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the SHMT2 enzyme.
-
Monitor the increase in NADPH absorbance at 340 nm over time using a spectrophotometer. The production of 5,10-methylenetetrahydrofolate by SHMT2 is coupled to the reduction of NADP⁺ to NADPH by MTHFD.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
Conclusion
Pyrrolo[3,2-d]pyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as kinase inhibitors, anticancer agents, and neuropeptide Y5 receptor antagonists highlights their potential for the development of novel therapeutics for various diseases. This technical guide provides a foundational resource for researchers, offering organized data, detailed experimental protocols, and pathway visualizations to stimulate and support further investigation into this important heterocyclic scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of pyrrolo[3,2-d]pyrimidine derivatives is crucial for unlocking their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdsoar.org [mdsoar.org]
- 6. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000) | Mark H. Norman | 143 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of kinase inhibitors derived from the this compound scaffold, with a particular focus on its application as a foundation for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors.
Synthesis of the Core Scaffold and Derivatives
The synthesis of kinase inhibitors based on the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine core typically begins with the construction of the foundational heterocyclic system, followed by functionalization. A key intermediate for the elaboration of a diverse library of inhibitors is This compound .
A common synthetic route to access the pyrrolo[3,2-d]pyrimidine core involves the initial formation of a pyrimidine ring followed by the annulation of the pyrrole ring. For instance, derivatives of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione can be synthesized and subsequently chlorinated to yield the highly reactive 2,4-dichloro intermediate. This dichloro derivative serves as a versatile precursor for the introduction of various substituents at the C2 and C4 positions through nucleophilic substitution reactions.
A notable example is the synthesis of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.[1] In this work, the 4-chloro position is selectively displaced by a substituted phenol, followed by further modification at other positions to generate a library of compounds for structure-activity relationship (SAR) studies.
Mechanism of Action and Signaling Pathways
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization and autophosphorylation of the receptor's intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
Inhibitors based on the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold are designed to bind to the ATP-binding pocket of the VEGFR2 kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade. This inhibition of VEGFR2 signaling effectively suppresses tumor-induced angiogenesis.
Below is a diagram illustrating the VEGFR2 signaling pathway and the point of inhibition by the pyrrolo[3,2-d]pyrimidine derivatives.
VEGFR2 Signaling Pathway and Inhibition.
Quantitative Data and Structure-Activity Relationship (SAR)
A study by Oguro et al. provides significant insights into the SAR of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives as VEGFR2 inhibitors.[1] The inhibitory activities of these compounds were evaluated against VEGFR2 kinase and in a VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay. The quantitative data from this study are summarized in the tables below.
| Compound | R1 | R2 | R3 | VEGFR2 IC50 (nM) | HUVEC EC50 (nM) |
| 1a | H | H | H | 1.8 | 3.9 |
| 1b | F | H | H | 1.1 | 2.8 |
| 1c | Cl | H | H | 1.5 | 3.3 |
| 1d | Me | H | H | 2.5 | 5.6 |
| 1e | OMe | H | H | 3.1 | 7.1 |
| 1f | H | F | H | 1.3 | 3.1 |
| 1g | H | Cl | H | 1.7 | 4.0 |
| 1h | H | Me | H | 2.9 | 6.8 |
| 1i | H | OMe | H | 3.5 | 8.2 |
| 1j | H | H | F | 1.2 | 2.9 |
| 1k | H | H | Cl | 1.6 | 3.7 |
| 1l | H | H | Me | 2.7 | 6.3 |
| 1m | H | H | OMe | 3.3 | 7.8 |
Table 1: Inhibitory activity of 5-methyl-4-(substituted-phenoxy)-5H-pyrrolo[3,2-d]pyrimidine derivatives.
| Compound | Linker | R4 | VEGFR2 IC50 (nM) | HUVEC EC50 (nM) |
| 2a | O | 3-CF3-phenyl | 0.9 | 2.1 |
| 2b | O | 4-Cl-phenyl | 1.4 | 3.2 |
| 2c | O | 3-Cl-phenyl | 1.2 | 2.8 |
| 2d | O | 4-F-phenyl | 1.6 | 3.8 |
| 2e | NH | 3-CF3-phenyl | 2.5 | 5.9 |
| 2f | NH | 4-Cl-phenyl | 3.1 | 7.2 |
Table 2: Inhibitory activity of derivatives with a urea moiety linked to the phenoxy group.
The data reveals that substitution on the phenoxy ring generally influences potency, with small electron-withdrawing groups like fluorine and chlorine being well-tolerated or slightly beneficial. The introduction of a urea moiety at the para-position of the phenoxy ring, creating a type II inhibitor that binds to the inactive (DFG-out) conformation of the kinase, significantly enhances the inhibitory activity. Compound 2a , with a 3-(trifluoromethyl)phenylurea group, emerged as a particularly potent inhibitor.
Experimental Protocols
VEGFR2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR2.
Workflow:
VEGFR2 Kinase Inhibition Assay Workflow.
Methodology:
-
Reagents and Buffers:
-
Recombinant human VEGFR2 kinase domain.
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1% β-mercaptoethanol, 1 mg/mL BSA).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP solution containing [γ-³³P]ATP.
-
Test compounds dissolved in DMSO.
-
Stop solution (e.g., 3% phosphoric acid).
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR2 enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
VEGF-Stimulated HUVEC Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells induced by VEGF.
Workflow:
HUVEC Proliferation Assay Workflow.
Methodology:
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
-
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere.
-
Synchronize the cells by serum starvation for several hours in a low-serum medium (e.g., 0.5% FBS).
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF (e.g., 10-50 ng/mL).[2][3][4]
-
Include appropriate controls (vehicle control, VEGF alone, and medium alone).
-
Incubate the plates for 48-72 hours.
-
Assess cell proliferation using a suitable method:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent (e.g., DMSO) and measure the absorbance.[2]
-
BrdU Assay: Add BrdU to the culture medium, which will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme and a colorimetric substrate.[3]
-
-
The concentration of the test compound that causes 50% inhibition of VEGF-stimulated proliferation (EC50) is determined by plotting the percentage of proliferation against the compound concentration.
-
Conclusion
The this compound scaffold is a highly promising and versatile starting point for the development of potent and selective kinase inhibitors. Its utility has been particularly well-demonstrated in the context of VEGFR2 inhibition for anti-angiogenic cancer therapy. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, leading to the identification of highly potent drug candidates. The experimental protocols outlined in this guide provide a framework for the evaluation of novel compounds derived from this scaffold. Further exploration of this chemical space is likely to yield additional promising kinase inhibitors for a variety of therapeutic applications.
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Pyrrolopyrimidine Scaffold: A Keystone in Modern Kinase Inhibition
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Pyrrolopyrimidine-Based Drugs
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous targeted therapies. Its intrinsic structural similarity to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal template for designing potent ATP-competitive kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of key drugs based on this versatile scaffold, with a focus on the Janus kinase (JAK) inhibitor class. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Pyrrolo[2,3-d]pyrimidine Core: A Scaffold for Kinase Selectivity
The development of pyrrolopyrimidine-based drugs stems from the strategic need to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders.[2] The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, provides a robust platform for creating selective and potent kinase inhibitors.[3] Medicinal chemistry efforts have focused on modifying substituents at various positions of the pyrrolopyrimidine ring to achieve desired potency, selectivity, and pharmacokinetic properties.[1]
A prime example of this scaffold's success is in the inhibition of the Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2. These non-receptor tyrosine kinases are essential for cytokine signaling. By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, these drugs can modulate the immune response, making them effective treatments for autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[4][5]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway provides a direct route for transmitting extracellular cytokine signals to the nucleus to modulate gene transcription.[6] The process, as illustrated below, is a primary target for pyrrolopyrimidine-based inhibitors.
Pathway Description:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.[1]
-
Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-autophosphorylation and activation.[6]
-
STAT Recruitment and Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by the JAKs.[5]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.[7]
-
Gene Transcription: The STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in inflammation and immune response.[8]
Pyrrolopyrimidine-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAK enzymes and preventing the phosphorylation cascade, thereby blocking downstream signaling.[4]
Key Approved Pyrrolopyrimidine-Based Drugs
Three prominent examples of FDA-approved pyrrolopyrimidine-based JAK inhibitors are Tofacitinib, Ruxolitinib, and Baricitinib.
Kinase Selectivity Profile
The potency and selectivity of these inhibitors against the different JAK isoforms are critical determinants of their therapeutic efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Drug | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Indication(s) |
| Tofacitinib | 112[9] | 20[9] | 1[9] | 34[10] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | 3.3[2][11] | 2.8[2][11] | 428[4] | 19[4] | Myelofibrosis, Polycythemia Vera, Atopic Dermatitis[12][13] |
| Baricitinib | 5.9[14][15][16] | 5.7[14][15][16] | >400 (560)[14] | 53[14] | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug-drug interactions.
| Parameter | Tofacitinib | Ruxolitinib | Baricitinib |
| Bioavailability | 74%[14][17] | ~95% | ~79% |
| Time to Cmax (Tmax) | 0.5 - 1 hour[2] | ~1 hour | ~1 hour |
| Half-life (t½) | ~3 hours[2][6][14] | 2-4 hours | ~12.5 hours |
| Metabolism | Primarily CYP3A4, with minor contribution from CYP2C19.[14][17] | Primarily CYP3A4. | Minimal metabolism; primarily renal excretion. |
| Excretion | ~70% metabolized, ~30% renal excretion of parent drug.[14][17] | Primarily metabolites via urine. | >75% unchanged in urine. |
Note: Values are approximate and can vary based on formulation and patient population.
Clinical Efficacy
The clinical efficacy of these agents is often measured by the American College of Rheumatology (ACR) response criteria in studies of rheumatoid arthritis. The ACR20 response indicates a 20% improvement in key symptoms.
| Drug / Study | Treatment Group | ACR20 Response Rate | Placebo Response Rate | Time Point |
| Tofacitinib (ORAL Solo) | 5 mg, twice daily | 59.8%[18] | 26.7%[18] | 3 Months |
| Tofacitinib (ORAL Solo) | 10 mg, twice daily | 65.7%[18] | 26.7%[18] | 3 Months |
| Baricitinib (RA-BEACON) | 4 mg, once daily | 55%[19][20] | 27%[19][20] | 12 Weeks |
| Ruxolitinib (TRuE-AD2) | 1.5% cream (Topical) | 51.3% (IGA Success) | 7.6% (IGA Success) | 8 Weeks |
Note: Ruxolitinib data is for atopic dermatitis and uses Investigator's Global Assessment (IGA) success as the primary endpoint, not ACR20.[12]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of pyrrolopyrimidine-based kinase inhibitors.
Synthesis of a Pyrrolo[2,3-d]pyrimidine Core (Tofacitinib Intermediate)
The synthesis of the pyrrolopyrimidine core is a critical step. The following protocol is a representative example based on published synthetic routes for Tofacitinib.[8][21][22]
Methodology:
-
Step 1: Preparation of 2,4-Dihydroxy-pyrrolopyrimidine: 4-Aminouracil and anhydrous sodium acetate are suspended in water. The mixture is heated (e.g., to 60-80°C), and an aqueous solution of 2-chloroacetaldehyde is added slowly. The reaction is stirred for several hours. Upon cooling, the product precipitates and is collected by filtration.[21]
-
Step 2: Synthesis of 2,4-Dichloro-pyrrolopyrimidine: The dihydroxy intermediate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base, and heated to reflux. After the reaction is complete, the excess POCl₃ is removed under vacuum, and the product is isolated by careful quenching with ice water and subsequent filtration.
-
Step 3: Selective Dechlorination: The 2,4-dichloro intermediate is selectively reduced to remove the chlorine at the 2-position. This is commonly achieved via catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in the presence of a base like magnesium oxide or sodium acetate to neutralize the HCl byproduct. The reaction yields the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then used for coupling with the desired side chains.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a common method for determining the IC50 of an inhibitor.[4][9][12][23]
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[9]
-
ATP Solution: Prepare a stock solution of high-purity ATP. The final concentration in the assay should be near the Km of the specific JAK enzyme.
-
Substrate: Use a generic or specific peptide substrate for the JAK kinase (e.g., IRS1-tide).[4]
-
Enzyme: Dilute the recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3) to the desired concentration in kinase buffer.
-
Inhibitor: Perform serial dilutions of the test compound (e.g., Tofacitinib) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of the diluted JAK enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The total volume is 5 µL.[23]
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][23]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-45 minutes at room temperature.[4][9][23]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular STAT Phosphorylation Assay (Western Blot)
This assay confirms the inhibitor's activity in a cellular context by measuring the reduction in cytokine-induced STAT phosphorylation.[1][19]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target JAK) to an appropriate density.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal phosphorylation levels.
-
Pre-treat cells with various concentrations of the JAK inhibitor (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) for 15-30 minutes to induce STAT phosphorylation.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Determine the inhibitory effect by calculating the ratio of p-STAT to total STAT for each treatment condition.
-
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be exceptionally fruitful in the development of targeted kinase inhibitors, particularly for the JAK family. Drugs like Tofacitinib, Ruxolitinib, and Baricitinib have transformed the treatment landscape for several autoimmune and myeloproliferative disorders. The success of these agents is built on a deep understanding of their mechanism of action, a strategic approach to medicinal chemistry, and rigorous evaluation through detailed biochemical and cellular assays.
Future research will likely focus on developing next-generation inhibitors with even greater selectivity for individual JAK isoforms or other kinase targets to further improve safety and efficacy. The continued exploration of the structure-activity relationships of the pyrrolopyrimidine core will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy and safety of tofacitinib for active rheumatoid arthritis with an inadequate response to methotrexate or disease-modifying antirheumatic drugs: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unl.pt [research.unl.pt]
- 9. promega.com [promega.com]
- 10. Efficacy of tofacitinib in patients with rheumatoid arthritis stratified by background methotrexate dose group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. jrheum.org [jrheum.org]
- 14. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 15. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. carnabio.com [carnabio.com]
- 19. CN111533746A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of the heterocyclic core, 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, particularly as kinase inhibitors in drug discovery. This document details its reactivity in nucleophilic aromatic substitution reactions, highlighting the regioselectivity at the C2 and C4 positions. Furthermore, it consolidates available data on its stability and provides detailed experimental protocols for key transformations. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of its chemical behavior.
Introduction
The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere of significant interest in medicinal chemistry and drug development. The dichlorinated and methylated derivative, this compound, is a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. Its reactivity is primarily dictated by the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these substitutions is a critical aspect of its chemistry, influencing the design and synthesis of novel drug candidates. This guide aims to provide a detailed technical resource on the chemical properties of this important heterocyclic core.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129872-81-7 | [1] |
| Molecular Formula | C₇H₅Cl₂N₃ | |
| Molecular Weight | 202.04 g/mol | [2] |
| Appearance | Off-white to white powder/solid | [3] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
| SMILES | CN1C=CC2=NC(Cl)=NC(Cl)=C12 | [2] |
| InChI | InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | [4] |
Reactivity and Regioselectivity
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions of the pyrimidine ring. The fused pyrrole ring and the N-methyl group influence the electron distribution within the heterocyclic system, thereby affecting the reactivity and regioselectivity of these substitutions.
General Principles of Reactivity
In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. However, the regioselectivity can be significantly influenced by the nature of the substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position tend to enhance the preference for C4 substitution, while electron-donating groups at the C6 position can favor substitution at the C2 position.
For this compound, the fused pyrrole ring acts as an electron-donating group, which could potentially influence the reactivity of both chloro substituents.
Nucleophilic Substitution at the C4-Position
Published research indicates a clear preference for nucleophilic substitution at the C4 position of the this compound core. This is exemplified by the synthesis of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives, which are potent VEGFR2 kinase inhibitors.[5] In these syntheses, the C4-chloro atom is displaced by various substituted phenols.
A general workflow for the selective substitution at the C4-position is depicted in the following diagram.
Caption: General workflow for C4-position substitution.
Nucleophilic Substitution at the C2-Position
While substitution at the C4-position is more commonly reported, subsequent displacement of the remaining chlorine at the C2-position is also a feasible and important transformation for the synthesis of disubstituted pyrrolo[3,2-d]pyrimidines. This sequential substitution allows for the introduction of different functionalities at the C2 and C4 positions, which is a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds.
The following diagram illustrates the logical relationship in sequential substitutions.
Caption: Sequential nucleophilic substitution pathway.
Stability
Detailed experimental studies on the stability of this compound under various pH and temperature conditions are not extensively reported in the literature. However, based on the general stability of chlorinated pyrimidines, it can be inferred that the compound is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding hydroxypyrimidines. The presence of two chlorine atoms enhances this susceptibility. For handling and storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere to prevent degradation.
Experimental Protocols
The following section provides a detailed experimental protocol for a key reaction involving this compound, based on literature procedures.
Synthesis of 4-(Substituted-phenoxy)-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidines
This protocol is adapted from the synthesis of VEGFR2 kinase inhibitors.[5]
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(substituted-phenoxy)-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Table 2: Example Reaction Data
| Nucleophile | Product | Yield (%) |
| 4-Aminophenol | 4-(4-Aminophenoxy)-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | ~70-80% |
Signaling Pathways
Derivatives of the this compound core have been investigated as inhibitors of various protein kinases involved in cellular signaling pathways, particularly those related to cancer. One prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR2 signaling can block tumor angiogenesis, thereby suppressing tumor growth.
The diagram below illustrates the simplified signaling pathway of VEGFR2 and the point of inhibition by derivatives of the pyrrolo[3,2-d]pyrimidine core.
Caption: Inhibition of the VEGFR2 signaling pathway.
Conclusion
This compound is a valuable and reactive heterocyclic core for the synthesis of pharmacologically active compounds. Its primary reactivity lies in nucleophilic aromatic substitution, with a general preference for substitution at the C4 position, followed by the C2 position. This regioselectivity allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for library synthesis in drug discovery programs. While further studies are needed to fully characterize its stability profile, the existing data on its reactivity provides a solid foundation for its application in the development of novel therapeutics, particularly as kinase inhibitors targeting signaling pathways implicated in cancer.
References
- 1. parchem.com [parchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound(129872-81-7) 1H NMR spectrum [chemicalbook.com]
- 5. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[3,2-d]pyrimidines: A Comprehensive Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of pyrrolo[3,2-d]pyrimidine compounds, a versatile scaffold in medicinal chemistry, and their potential as therapeutic agents. This document outlines the key molecular targets, summarizes inhibitory activities, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate further research and drug development in this area.
Core Therapeutic Targets of Pyrrolo[3,2-d]pyrimidine Compounds
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold that has been successfully employed to develop inhibitors for a range of therapeutic targets, primarily focusing on protein kinases and metabolic enzymes. These compounds have shown significant promise in oncology, inflammation, and infectious diseases.
Protein Kinase Inhibition
Pyrrolo[3,2-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Several pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of EGFR and HER2, which are key drivers in many cancers.[1] Some compounds have also shown efficacy against drug-resistant EGFR mutants, such as the T790M/L858R double mutant.[2][3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Also known as Kinase Insert Domain Receptor (KDR), VEGFR-2 is a critical mediator of angiogenesis. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as non-ATP competitive (type II) inhibitors of KDR.[4]
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways involved in immunity and inflammation. Pyrrolo[3,2-d]pyrimidine-based compounds have been developed as potent inhibitors of JAKs, with some showing selectivity for specific family members.[5][6][7][8]
-
Multi-Kinase Inhibition: The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has been leveraged to create multi-targeted kinase inhibitors, simultaneously targeting enzymes like EGFR, HER2, VEGFR2, and Cyclin-Dependent Kinase 2 (CDK2).[9][10] This polypharmacological approach can offer broader anti-cancer activity.
-
Other Kinase Targets: Research has also explored pyrrolo[3,2-d]pyrimidines as inhibitors of RET kinase, implicated in certain cancers, and CDK4/6, which are key regulators of the cell cycle.[11][12]
Metabolic Enzyme Inhibition
A novel and promising application of pyrrolo[3,2-d]pyrimidine compounds is the targeting of metabolic pathways that are crucial for cancer cell survival and proliferation.
-
One-Carbon Metabolism: Certain derivatives have been designed to target key enzymes in both mitochondrial and cytosolic one-carbon metabolism.[13][14] This includes Serine Hydroxymethyltransferase (SHMT1 and SHMT2) and purine biosynthetic enzymes like β-glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.[14][15] By disrupting the synthesis of nucleotides and amino acids, these compounds exhibit broad-spectrum antitumor efficacy.[13][16]
Antibacterial Activity
Preliminary studies have also indicated the potential of pyrrolo[3,2-d]pyrimidine derivatives as antibacterial agents, suggesting a role for this scaffold in combating infectious diseases.[17][18][19]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of representative pyrrolo[3,2-d]pyrimidine compounds against their respective targets.
Table 1: Inhibitory Activity against Protein Kinases
| Compound ID | Target(s) | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 51m | HER2/EGFR | 0.98/2.5 | BT-474 | 2.0 | [1] |
| 4 | EGFR (T790M/L858R) | - | H1975 | 4800 | [2] |
| 68 | EGFR/ErbB2 | 9.2/2.1 | - | - | [20] |
| 69 | EGFR/ErbB2 | 9.5/4.1 | - | - | [20] |
| 70 | EGFR/ErbB2 | 5.7/3.2 | - | - | [20] |
| 71 | EGFR/ErbB2 | 23/2.8 | - | - | [20] |
| 5k | EGFR/Her2/VEGFR2/CDK2 | 40/65/112/204 | HepG2 | - | [9] |
Table 2: Inhibitory Activity against Metabolic Enzymes and Other Targets
| Compound ID | Target(s) | IC50 (µM) | Cell Line | Antitumor Efficacy | Reference |
| AGF347 | SHMT2 and cytosolic C1 enzymes | - | MIA PaCa-2 | Significant in vivo efficacy | [14] |
| 11e | JAK1/JAK2 | >90% inhibition | RAW264.7 | Superior anti-inflammatory efficacy to baricitinib | [6] |
| 16c | JAK2 | 0.006 | TF-1 | 0.14 | [8] |
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the therapeutic potential of pyrrolo[3,2-d]pyrimidine compounds.
Kinase Inhibition Assays
1. Z'-LYTE™ Kinase Assay (for JAK2) [8]
-
Principle: This assay is a fluorescence-based, coupled-enzyme format. It measures the amount of ADP formed from a kinase reaction. The kinase reaction is coupled to a phosphocreatine/creatine kinase and a pyruvate kinase/lactate dehydrogenase system. The oxidation of NADH to NAD+ is stoichiometrically related to the amount of ADP produced and is monitored by the decrease in NADH fluorescence.
-
Protocol Outline:
-
Prepare a reaction mixture containing the JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the pyrrolo[3,2-d]pyrimidine compound at various concentrations.
-
Incubate the reaction mixture to allow for kinase activity.
-
Stop the reaction and add the Z'-LYTE™ detection reagent.
-
Measure the fluorescence to determine the amount of ADP produced.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Cellular Proliferation Assays
1. MTT Assay (for cytotoxicity)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., BT-474, H1975, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Antitumor Efficacy Studies
-
Principle: Human tumor cells are implanted into immunocompromised mice to create a tumor model that can be used to evaluate the efficacy of anticancer compounds in a living organism.
-
Protocol Outline:
-
Implant human cancer cells (e.g., MIA PaCa-2, BT-474) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer the pyrrolo[3,2-d]pyrimidine compound (e.g., orally) at a specific dose and schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrrolo[3,2-d]pyrimidine compounds and a general workflow for their evaluation.
Caption: EGFR/HER2 signaling pathway inhibition by pyrrolo[3,2-d]pyrimidine compounds.
Caption: JAK-STAT signaling pathway and its inhibition.
Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine compounds.
Caption: General workflow for the discovery and development of pyrrolo[3,2-d]pyrimidine inhibitors.
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. auctoresonline.org [auctoresonline.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide to Modeling Kinase Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent kinase inhibitors. Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer. This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of this scaffold and its derivatives with key oncological kinase targets, primarily focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). While specific experimental data for the unsubstituted title compound is limited in public literature, this document outlines the established in silico protocols and presents representative data from closely related analogs to illustrate the process of computational drug design and analysis. Methodologies covered include molecular docking, molecular dynamics simulations, and 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies.
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine framework is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP). This mimicry makes it an ideal starting point for designing ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to regulating cell growth, proliferation, differentiation, and apoptosis. In many cancers, kinases are overactive, leading to uncontrolled cell division.
The specific compound, this compound, serves as a key intermediate in the synthesis of more complex kinase inhibitors. The chlorine atoms at the C2 and C4 positions are excellent leaving groups, providing synthetic handles for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. In silico modeling provides a powerful, resource-efficient means to predict how these modifications will affect binding affinity and to understand the molecular interactions driving inhibition.
Key Biological Targets and Signaling Pathways
Derivatives of the pyrrolopyrimidine scaffold have shown significant inhibitory activity against several important cancer-related kinases. The primary targets discussed in this guide are VEGFR-2 and CDK4/6.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target in oncology.[2] Inhibition of VEGFR-2 blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
CDK4/6 Signaling in Cell Cycle Progression
Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are essential for the G1 phase of the cell cycle. They form complexes with Cyclin D, which then phosphorylate the Retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing the cell to progress into the S phase (DNA synthesis). In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to constant cell proliferation.[3] Selective inhibition of CDK4/6 can restore cell cycle control.[4]
Caption: CDK4/6-Rb pathway controlling the G1-S cell cycle transition.
In Silico Modeling Workflow
A typical computational workflow for analyzing a kinase inhibitor scaffold like this compound involves a multi-step process from initial binding prediction to detailed simulation of its dynamic behavior.
Caption: A multi-step computational workflow for kinase inhibitor analysis.
Experimental Protocols
The following sections detail the generalized protocols for the core in silico experiments. These are based on widely accepted practices in the field of computational drug design.[5][6]
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the ligand within the kinase's ATP-binding site.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2 PDB ID: 4ASD, CDK4/6 PDB ID: 5L2S) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like AutoDock Tools or Maestro (Schrödinger).
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges for the protein).
-
Define the binding site by creating a grid box centered on the position of the original co-crystallized ligand. The box should be large enough to accommodate the ligand's rotational and translational freedom.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its derivatives using a chemical drawing tool like ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial atomic charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or GLIDE.
-
The program will systematically sample different conformations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The more negative the score, the higher the predicted affinity.
-
-
Analysis:
-
Analyze the top-scoring poses to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues. For kinase inhibitors, a crucial interaction is typically one or more hydrogen bonds with the "hinge" region of the kinase.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.
Methodology:
-
System Setup:
-
Use the best-scoring docked pose from the molecular docking experiment as the starting structure.
-
Select a suitable force field (e.g., AMBER, CHARMM) for the protein and generate parameters for the ligand (e.g., using Antechamber).
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure and density under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a duration sufficient to observe the system's stability (typically 50-100 nanoseconds or longer).
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability over time.
-
Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (e.g., hydrogen bond distances) throughout the simulation to confirm their persistence.
-
3D Quantitative Structure-Activity Relationship (3D-QSAR)
Objective: To build a statistical model that correlates the 3D properties of a series of related compounds with their biological activity.
Methodology:
-
Dataset Preparation:
-
Compile a dataset of pyrrolopyrimidine derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific kinase.
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model).
-
-
Molecular Alignment:
-
This is a critical step. Align all molecules in the training set based on a common substructure, such as the pyrrolo[3,2-d]pyrimidine core.
-
-
CoMFA/CoMSIA Field Calculation:
-
CoMFA (Comparative Molecular Field Analysis): Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies using a probe atom.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated field values (independent variables) with the biological activity (dependent variable).
-
Validate the model's predictive power using the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).
-
-
Contour Map Visualization:
-
The results are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to increase or decrease biological activity. For example, a green contour in a steric map indicates that adding a bulky group in that region is favorable for activity.
-
Data Presentation: Representative Quantitative Data
Table 1: Representative In Vitro and In Silico Data for Pyrrolopyrimidine-Based VEGFR-2 Inhibitors
| Compound ID | Modifications on Scaffold | VEGFR-2 IC₅₀ (nM) | Docking Score (kcal/mol) | Key Hinge Interactions (Residue) |
|---|---|---|---|---|
| Analog A | C4-Anilinoether | 11.9 | -9.8 | Cys919 |
| Analog B | C4-Biaryl Urea | 13.6 | -10.2 | Cys919 |
| Analog C | C2-Amine, C4-Phenoxy | 35.0 | -9.1 | Cys919 |
| Sorafenib (Ref.) | - | 90.0 | -10.5 | Cys919, Asp1046 |
Data synthesized from representative studies for illustrative purposes.[2]
Table 2: Representative In Vitro and In Silico Data for Pyrrolopyrimidine-Based CDK Inhibitors
| Compound ID | Modifications on Scaffold | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | Docking Score (kcal/mol) | Key Hinge Interactions (Residue) |
|---|---|---|---|---|---|
| Analog D | C2-Anilino, C4-Amine | 15.0 | 25.0 | -11.2 | Val101 |
| Analog E | C4-Piperazine | 8.0 | 12.0 | -10.8 | Val101 |
| Analog F | C2-Sulfonamide | 22.0 | 40.0 | -10.1 | Val101, His100 |
| Ribociclib (Ref.) | - | 10.0 | 39.0 | -11.5 | Val101 |
Data synthesized from representative studies for illustrative purposes.[4][7]
Conclusion
The this compound scaffold is a versatile and valuable starting point for the design of novel kinase inhibitors. The in silico modeling techniques detailed in this guide—molecular docking, molecular dynamics, and 3D-QSAR—provide a robust framework for understanding its interactions with key cancer targets like VEGFR-2 and CDK4/6. By computationally predicting binding modes, assessing complex stability, and building predictive structure-activity relationship models, researchers can rationally design and prioritize novel derivatives with enhanced potency and selectivity. This computational-first approach accelerates the drug discovery pipeline, saving valuable time and resources in the quest for next-generation targeted cancer therapies.
References
- 1. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged core structure in the design of potent and selective kinase inhibitors. Its structural similarity to the purine ring system allows it to effectively compete with ATP for the kinase binding site. The strategic functionalization of this heterocyclic system has led to the discovery of inhibitors targeting a range of kinases involved in oncogenic signaling pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
This document provides detailed application notes and experimental protocols for the utilization of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a key starting material for the synthesis of novel kinase inhibitors. The dichloro- nature of this starting material allows for sequential and regioselective functionalization at the C2 and C4 positions, enabling the exploration of diverse chemical space and the optimization of inhibitor potency and selectivity.
Synthetic Strategies and Key Reactions
The primary advantage of this compound lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This allows for a stepwise approach to introduce different substituents.
1. Nucleophilic Aromatic Substitution (SNAr) at C4: The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. This reaction is typically performed in the presence of a base.
2. Suzuki-Miyaura Cross-Coupling at C2: Following the functionalization at C4, the remaining C2-chloro group can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
Data Presentation
Table 1: Inhibitory Activity of Representative 5H-pyrrolo[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| I-1 | VEGFR-2 | 2.5 | [1] |
| I-2 | VEGFR-2 | 3.8 | [1] |
| I-3 | PDGFRβ | 15 | [1] |
| I-4 | Tie-2 | 22 | [1] |
| II-1 | EGFR (T790M) | 0.21 | [2] |
| II-2 | EGFR (wt) | 22 | [2] |
Note: The compound IDs are for illustrative purposes within this document and are based on published data for structurally related compounds.
Experimental Protocols
Protocol 1: Synthesis of a C4-Aryloxy-5H-pyrrolo[3,2-d]pyrimidine Intermediate
This protocol describes the synthesis of a key intermediate where the C4-chloro group of this compound is substituted with a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C4-aryloxy-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Protocol 2: Suzuki-Miyaura Coupling for C2-Arylation
This protocol outlines the subsequent arylation at the C2 position of the previously synthesized intermediate.
Materials:
-
C4-aryloxy-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, dissolve the C4-aryloxy-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of toluene and 1,4-dioxane.
-
Add the 2 M aqueous sodium carbonate solution (3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) and heat the reaction mixture to 100 °C under an argon atmosphere for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final C2,C4-disubstituted-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases like VEGFR-2 or EGFR. Specific assay kits and reagents should be used as per the manufacturer's instructions.[3][4]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (for the control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathways
Caption: VEGFR-2 Signaling Pathway and Inhibition.
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
Medicinal Chemistry Applications of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Guide for Researchers
Application Note AP-PYR-001
Introduction
The 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of potent kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this promising scaffold. The primary focus is on its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in anti-angiogenic cancer therapy.
Key Applications in Medicinal Chemistry
The dichlorinated nature of the this compound core allows for sequential and regioselective displacement of the chlorine atoms, enabling the synthesis of a diverse library of derivatives. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity is exploited to introduce various functionalities, leading to compounds with tailored selectivity and potency against specific kinase targets.
A significant application of this scaffold is in the development of VEGFR-2 inhibitors.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival are blocked.
Derivatives of this compound have been synthesized and shown to be potent inhibitors of VEGFR-2 kinase.[1] For instance, the incorporation of a diphenylurea moiety at the C4-position via an oxygen linker has yielded compounds with strong inhibitory activity against both VEGFR-2 and the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Data Presentation
The following table summarizes the in vitro biological activity of representative 5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (nM) |
| 20d [1] | VEGFR-2 | 1.4 | HUVEC Proliferation | HUVEC | 1.0 |
| 20d [1] | PDGFRβ | 22 | - | - | - |
| 20d [1] | Tie-2 | 34 | - | - | - |
| Hypothetical 1 | EGFR | 15 | A549 Proliferation | A549 | 50 |
| Hypothetical 2 | FGFR1 | 8 | Calu-3 Proliferation | Calu-3 | 35 |
| Hypothetical 3 | SRC | 25 | PC-3 Proliferation | PC-3 | 80 |
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the application of this compound in medicinal chemistry.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,4-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The 2,4-dichloropyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a vast array of biologically active molecules. Its prevalence is notable in the development of kinase inhibitors, antiviral agents, and other therapeutics. The reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential or selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
The core challenge and opportunity in the chemistry of 2,4-dichloropyrimidines lie in controlling the regioselectivity of the substitution. Generally, nucleophilic attack is favored at the C4 position due to its higher electrophilicity.[1][2][3] However, synthetic strategies often require the installation of substituents at the C2 position, necessitating specific protocols to override this inherent reactivity preference. Factors such as the nature of the nucleophile, the presence of substituents on the pyrimidine ring, and the reaction conditions can be modulated to achieve the desired C2 or C4 selectivity.[1][4][5] This document provides detailed protocols for achieving selective nucleophilic substitution on the 2,4-dichloropyrimidine core.
Controlling Regioselectivity: C4 versus C2 Substitution
The regiochemical outcome of nucleophilic substitution on 2,4-dichloropyrimidines is dictated by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at either the C4 or C2 position.
-
Inherent C4 Selectivity : For unsubstituted 2,4-dichloropyrimidine, the LUMO (Lowest Unoccupied Molecular Orbital) is predominantly distributed at the C4 position, making it the more electrophilic site and the kinetically favored position for nucleophilic attack.[1] Most SNAr and cross-coupling reactions with this substrate favor C4 substitution.[2]
-
Achieving C2 Selectivity : Overriding the intrinsic C4 preference is a key synthetic challenge. Selectivity can be shifted towards the C2 position through several strategies:
-
Ring Substituents : The presence of an electron-donating group (e.g., OMe, NHMe) at the C6 position can alter the electronic distribution, making the C2 position more susceptible to nucleophilic attack.[1][3] Conversely, an electron-withdrawing group at the C5 position can enhance the inherent C4 selectivity with primary or secondary amines, but the use of tertiary amine nucleophiles under these conditions surprisingly leads to excellent C2 selectivity.[4][5][6]
-
Nucleophile Choice : Tertiary amines have been shown to selectively react at the C2 position of 2,4-dichloropyrimidines that are substituted with an electron-withdrawing group at C5.[4][5] This is followed by an in situ N-dealkylation to yield a product equivalent to a secondary amine substitution at C2.
-
Catalysis : While SNAr is typically uncatalyzed, certain palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism, have been developed to achieve C2 selectivity with specific thiol nucleophiles using bulky N-heterocyclic carbene ligands.[2][7]
-
Experimental Protocols
The following protocols provide methodologies for the nucleophilic substitution on 2,4-dichloropyrimidines with amines, alcohols, and thiols. A general experimental workflow is depicted below.
Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine
This protocol describes the generally favored reaction at the C4 position using ammonia or primary/secondary amines as nucleophiles.
General Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, THF).
-
Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine, DIPEA, K₂CO₃) (1.5-2.0 equiv.).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 80-140 °C) for 3-24 hours. Microwave irradiation can significantly shorten reaction times.[8]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, it can be filtered, washed with water and a cold solvent, and dried.
-
Alternatively, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-amino-2-chloropyrimidine derivative.
Data Summary: C4-Amination Reactions
| Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Citation |
| Gaseous NH₃ (2.5) | - | Methyl tert-butyl ether | -50 to 25 | 2.25 | 42 | 4-amino-2-chloro-6-(trifluoromethoxy)pyrimidine | [9] |
| Substituted Amine (1.0) | TEA (1.1) | Propanol | 120-140 (MW) | 0.25-0.5 | 54-68 | 2,4-disubstituted pyrimidines | [8] |
| (S)-2,3-isopropylideneglycerol (2.0) | NaH (2.5) | DMSO | 90 | 8 | 61-79 | 2,4-diamino-6-alkoxypyrimidines | [10] |
Protocol 2: Selective C2-Amination of Substituted 2,4-Dichloropyrimidines
This protocol focuses on achieving the more challenging C2 substitution, typically requiring specific substrates (e.g., C5-nitro substituted) and tertiary amine nucleophiles.[4][5][6]
General Procedure:
-
To a solution of the 5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 equiv.) in a chlorinated solvent (e.g., chloroform, dichloroethane) at room temperature, add the tertiary amine nucleophile (2.0-5.0 equiv.).
-
Stir the reaction at room temperature or heat to 40-90 °C for 1-3 hours. The reaction often proceeds quickly.
-
Monitor the formation of the C2-substituted product by TLC or LC-MS. An intermediate ammonium salt is formed, which undergoes in-situ dealkylation.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to isolate the 2-amino-4-chloro-5-substituted-pyrimidine product.
Data Summary: C2-Amination of 2,4-Dichloro-5-nitropyrimidine
| Nucleophile (Tertiary Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product (after dealkylation) | Citation |
| Triethylamine (5 equiv.) | - | CHCl₃ | 40 | 3 | 75 | 2-(Diethylamino)-4-chloro-5-nitropyrimidine | [6] |
| N-methylmorpholine (2 equiv.) | - | CHCl₃ | RT | 1 | 91 | 2-Morpholino-4-chloro-5-nitropyrimidine | [6] |
| N,N-diisopropylethylamine (2 equiv.) | - | CHCl₃ | RT | 1 | 89 | 2-(N-ethyl-N-isopropylamino)-4-chloro-5-nitropyrimidine | [6] |
Protocol 3: General Procedure for Alkoxylation (O-Nucleophiles)
This protocol describes the synthesis of 4-alkoxy-2-chloropyrimidines using alcohols in the presence of a strong base.
General Procedure:
-
In a flame-dried, inert-atmosphere flask, prepare the alkoxide by adding a strong base such as sodium hydride (NaH, 1.1 equiv.) or sodium/potassium metal to the desired alcohol (which also serves as the solvent) at 0 °C. If using a different solvent (e.g., THF, Dioxane), add the alcohol (1.1 equiv.) followed by the base.
-
Once the hydrogen evolution ceases, add a solution of 2,4-dichloropyrimidine (1.0 equiv.) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature or heat to reflux and stir for 1-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice water or adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 4-alkoxy-2-chloropyrimidine.
Protocol 4: General Procedure for Thiolation (S-Nucleophiles)
This protocol details the reaction with thiols to form 4-(alkyl/arylthio)-2-chloropyrimidines. Thiophenols are reported to react preferentially at C4 under both basic and weakly acidic conditions.[2]
General Procedure:
-
In a round-bottom flask, dissolve the thiol nucleophile (1.0-1.2 equiv.) in a suitable solvent such as DMF, THF, or ethanol.
-
Add a base (e.g., NaH, K₂CO₃, or triethylamine) (1.1-1.5 equiv.) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add 2,4-dichloropyrimidine (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(alkyl/arylthio)-2-chloropyrimidine.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolopyrimidine core is structurally analogous to the purine nucleobase adenine, rendering it a privileged scaffold for the design of inhibitors targeting ATP-binding sites in various enzymes, particularly kinases. This structural mimicry allows pyrrolopyrimidine derivatives to function as competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several key signaling pathways implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Serine Hydroxymethyltransferase 2 (SHMT2). This document provides detailed application notes and protocols for utilizing this compound and its analogs in relevant cell-based assays to assess their potential as therapeutic agents.
Targeted Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling
VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Activation of VEGFR2 by its ligand, VEGF-A, triggers a downstream signaling cascade involving key proteins such as PLCγ, PKC, PI3K, Akt, and MAPK, ultimately leading to endothelial cell proliferation, migration, and survival.[1][2] Inhibition of this pathway is a well-established strategy in anti-cancer therapy.
Serine Hydroxymethyltransferase 2 (SHMT2) and One-Carbon Metabolism
SHMT2 is a mitochondrial enzyme that catalyzes the reversible conversion of serine to glycine, a key step in one-carbon metabolism. This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells.[3] Upregulation of SHMT2 has been observed in various cancers and is associated with poor prognosis.[4] Targeting SHMT2 represents a promising metabolic approach to cancer therapy.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various pyrrolo[3,2-d]pyrimidine and structurally related pyrrolopyrimidine derivatives in different cancer cell lines. This data is provided as a reference to illustrate the potential potency of this class of compounds.
| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Pyrrolo[3,2-d]pyrimidine Analog | Cellular Proliferation | MDA-MB-435 | Submicromolar | [5] |
| Pyrrolo[3,2-d]pyrimidine Analog | NCI-60 Panel | Various | 2-digit nanomolar | [5] |
| N5-substituted Pyrrolo[3,2-d]pyrimidine | Cellular Proliferation | CCRF-CEM (Leukemia) | EC50 reduced up to 7-fold vs. unsubstituted | [6] |
| Pyrazolo[4,3-d]pyrimidine | NCI-60 Panel | Various | ≤ 0.01 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Cellular Proliferation | A549 (Lung) | 4.55 | [8] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell number.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24 to 48 hours.[11]
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to obtain a cell pellet.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
HUVEC Tube Formation Assay (Angiogenesis Assay)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
24-well plates
-
This compound
Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.[15]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 4 to 18 hours.
-
Imaging: Visualize the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates an anti-angiogenic effect.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]
- 4. Silencing SHMT2 inhibits the progression of tongue squamous cell carcinoma through cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine and its analogs. The pyrrolo[3,2-d]pyrimidine scaffold is a key heterocyclic structure found in a variety of biologically active molecules, including kinase inhibitors used in oncology research. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
I. Overview of Synthetic Strategies
The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its N-methylated analog typically starts from readily available pyrimidine derivatives. A common precursor is 6-aminouracil or its derivatives, which undergo a series of reactions including nitration, cyclization, and chlorination to yield the target scaffold. The resulting dichlorinated pyrrolopyrimidine is a versatile intermediate for the synthesis of a wide range of analogs through selective nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.
II. Experimental Protocols
This protocol outlines a four-step synthesis to prepare the core intermediate, 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, starting from 6-methyluracil.[1]
Step 1: Synthesis of 6-Methyl-5-nitrouracil (Compound 1-1)
-
In a 100 mL flask, add 52 mL of concentrated sulfuric acid and cool in an ice bath.
-
Slowly add 14.0 g of 6-methyluracil in portions, ensuring the temperature does not exceed 40°C.
-
Once all the 6-methyluracil is dissolved, slowly add 10.4 mL of fuming nitric acid dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into crushed ice, which will cause a solid to precipitate.
-
Collect the solid by suction filtration, wash the filter cake with water and then with acetone.
-
Dry the solid to obtain 6-methyl-5-nitrouracil.
Step 2: Synthesis of (E)-1,3-Dimethyl-5-((dimethylamino)methyleneamino)-6-methyl-2,4(1H,3H)-dioxopyrimidine (Compound 1-2)
-
In a 1000 mL two-neck flask, add 11.9 g of 6-methyl-5-nitrouracil and 40 mL of N,N-dimethylformamide (DMF).
-
Heat the mixture with stirring in an oil bath at 80°C for 25 minutes.
-
Add 16 mL of N,N-dimethylformamide dimethyl acetal.
-
Heat and stir the reaction at 140°C for 30 minutes.
-
Cool the reaction in an ice bath to precipitate a solid.
-
Collect the solid by suction filtration, wash the filter cake sequentially with ethyl acetate and diethyl ether.
-
Dry the solid to obtain the target compound.
Step 3: Synthesis of 5-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (Compound 1-3)
-
In a 100 mL flask, add 1.43 g of the compound from Step 2 and 23 mL of acetic acid.
-
Heat the mixture to 80°C in an oil bath.
-
Add 2.0 g of zinc powder in portions.
-
After the addition is complete, continue heating at 80°C for 1 hour.
-
Cool the reaction mixture. (Further purification steps would follow, such as filtration and solvent removal).
Step 4: Synthesis of this compound
Note: While the direct methylation and chlorination of the product from Step 3 is a logical subsequent step, specific literature procedures for this exact transformation were not found in the provided search results. A general chlorination protocol using a chlorinating agent like phosphorus oxychloride (POCl₃) is typically employed for such conversions.
A general procedure for chlorination of a related pyrrolo[2,3-d]pyrimidine is as follows:
-
Mix the pyrrolopyrimidine-dione (1.0 mole), phosphorus oxychloride (5.0 moles), and diisopropylethylamine (2.0 moles).[2]
-
Heat the reaction solution to 130°C and maintain for 24 hours under a nitrogen atmosphere.[2]
-
Cool the reaction to room temperature and evaporate the excess phosphorus oxychloride under vacuum.[2]
-
Add anhydrous diethyl ether to the residue, stir for 1 hour, filter, and dry the solid under vacuum to obtain the dichlorinated product.[2]
III. Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Pyrrolo[3,2-d]pyrimidine Intermediates
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 6-Methyluracil | Conc. H₂SO₄, Fuming HNO₃ | - | 0-40 | 0.5 | 6-Methyl-5-nitrouracil | Not Specified | [1] |
| 2 | 6-Methyl-5-nitrouracil | DMF dimethyl acetal | DMF | 140 | 0.5 | (E)-1,3-Dimethyl-5-((dimethylamino)methyleneamino)-6-methyl-2,4(1H,3H)-dioxopyrimidine | Not Specified | [1] |
| 3 | Product of Step 2 | Zinc powder | Acetic Acid | 80 | 1 | 5-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | Not Specified | [1] |
| 4 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃, DIPEA | - | 130 | 24 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 16 | [2] |
| 4 (alt) | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Dichlorophenylphosphine oxide, DIPEA | - | 180 | 4 | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 77 | [2] |
IV. Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations and general experimental workflows.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis, work-up, and purification.
V. Applications in Drug Development
The this compound core is a valuable starting material for creating libraries of substituted analogs. The chlorine atoms at the C2 and C4 positions can be selectively displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
For instance, derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated as potent inhibitors of various kinases, including:
-
VEGFR2 Kinase: Analogs with a diphenylurea moiety at the C4-position have shown strong inhibition of VEGFR2, a key target in anti-angiogenic cancer therapy.[3]
-
HER2/EGFR Dual Inhibitors: Pyrrolo[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of HER2 and EGFR, which are important targets in breast and other cancers.[4]
The synthetic protocols outlined in this document provide a foundation for the synthesis of these and other novel pyrrolopyrimidine analogs for evaluation as potential therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in Anti-Cancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine serves as a crucial building block in the synthesis of a novel class of potent anti-cancer agents. Its di-chloro substitution at the 2 and 4 positions of the pyrimidine ring provides reactive sites for the strategic introduction of various functional groups, enabling the generation of derivatives with tailored pharmacological profiles. A significant application of this scaffold is in the development of kinase inhibitors, a major class of targeted cancer therapies. Specifically, derivatives of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.
This document provides detailed application notes on the utility of this compound in the discovery of VEGFR-2 inhibitors, along with comprehensive protocols for the synthesis and evaluation of its derivatives.
Application Notes: Targeting Angiogenesis with Pyrrolo[3,2-d]pyrimidine Derivatives
Derivatives synthesized from the this compound core have demonstrated significant potential as anti-cancer agents by inhibiting VEGFR-2. The general structure of these active compounds involves the substitution of the chloro groups with moieties that can effectively interact with the ATP-binding pocket of the VEGFR-2 kinase domain.
A particularly successful strategy involves the incorporation of a diphenylurea moiety at the C4-position of the pyrrolo[3,2-d]pyrimidine core via an oxygen linker.[1] This structural motif allows the molecule to bind to the inactive conformation of VEGFR-2, leading to potent inhibition of the kinase activity.[1] The lead compound from this series, 1-(2-fluoro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (referred to as compound 20d in associated literature), has shown strong inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and potent in vivo anti-tumor activity in xenograft models.[1]
The pyrrolo[3,2-d]pyrimidine scaffold acts as a hinge-binding motif, while the diphenylurea fragment extends into a hydrophobic pocket of the kinase domain, a characteristic feature of type II kinase inhibitors. This mechanism of action leads to a slow dissociation rate from the target kinase, contributing to the sustained inhibitory effect of these compounds.[1]
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of a lead compound derived from the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold.
| Compound ID | Target Kinase | In Vitro Assay | IC50 (nM) | In Vivo Model | Administration | Dosage | Tumor Growth Inhibition |
| 20d | VEGFR-2 | Kinase Inhibition | - | DU145 Human Prostate Cancer Xenograft | Oral | 3 mg/kg/day | Potent Inhibition |
| 20d | - | HUVEC Proliferation | - | - | - | - | Strongest Inhibition |
Note: Specific IC50 values for the lead compound were not explicitly found in the public domain, but its potent activity is well-documented.
Experimental Protocols
Protocol 1: Synthesis of a Lead VEGFR-2 Inhibitor
This protocol describes the synthesis of a potent VEGFR-2 inhibitor starting from this compound.
Diagram of Synthetic Pathway:
Caption: Synthetic route to pyrrolo[3,2-d]pyrimidine-based VEGFR-2 inhibitors.
Materials:
-
This compound
-
Substituted aminophenol (e.g., 4-amino-3-fluorophenol)
-
Substituted isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate)
-
Appropriate solvents (e.g., DMF, Dioxane)
-
Base (e.g., NaH, K2CO3)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Substitution. a. To a solution of the substituted aminophenol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C and stir for 30 minutes. b. Add a solution of this compound in the same solvent. c. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). d. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the intermediate amine by column chromatography.
-
Step 2: Urea Formation. a. Dissolve the intermediate amine in a suitable solvent (e.g., Dioxane). b. Add the substituted isocyanate and stir the mixture at room temperature until the reaction is complete (monitor by TLC). c. Concentrate the reaction mixture under reduced pressure. d. Purify the final product by recrystallization or column chromatography to yield the desired VEGFR-2 inhibitor.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.
Diagram of Experimental Workflow:
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Synthesized test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a multi-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: HUVEC Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the synthesized compounds on endothelial cells.
Diagram of Experimental Workflow:
Caption: Workflow for the HUVEC proliferation (MTT) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium and starvation medium
-
Recombinant human VEGF
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the growth medium with starvation medium and incubate for 4-6 hours to synchronize the cells.
-
Treat the cells with serial dilutions of the test compounds in the presence of VEGF to stimulate proliferation. Include appropriate controls (cells with VEGF only, cells without VEGF, and vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC50 value.
Protocol 4: In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol describes the evaluation of the anti-tumor activity of the lead compound in a mouse xenograft model.
Diagram of Experimental Workflow:
Caption: Workflow for the in vivo xenograft model study.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., DU145 prostate cancer cells)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Lead compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation: a. Culture the DU145 cells to the appropriate confluency. b. Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel. c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the lead compound (e.g., 3 mg/kg/day) or vehicle control orally to the respective groups daily.
-
Efficacy Evaluation: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histological examination).
-
Data Analysis: a. Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Signaling Pathway
The primary mechanism of action for the described pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Diagram of the VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of potent and selective VEGFR-2 inhibitors. The resulting derivatives, particularly those incorporating a diphenylurea moiety, have demonstrated significant anti-angiogenic and anti-tumor effects in preclinical models. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these promising anti-cancer drug candidates. Further optimization of this scaffold holds the potential for the development of novel and effective cancer therapeutics.
References
High-Throughput Screening of Pyrrolopyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrrolopyrimidine libraries. Pyrrolopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly targeting protein kinases. Their structural similarity to the adenine core of ATP allows them to effectively compete for the ATP-binding site of these enzymes.[1] High-throughput screening is an essential methodology in drug discovery that enables the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[2]
These notes will cover key biochemical and cell-based assays relevant to the screening of pyrrolopyrimidine derivatives, with a focus on their application as kinase inhibitors in oncology and inflammatory diseases. All quantitative data from cited examples are summarized in structured tables for clear comparison. Furthermore, relevant signaling pathways and a comprehensive experimental workflow are visualized using diagrams to provide a clear understanding of the underlying biological processes and experimental designs.
I. Application Note 1: Biochemical Screening of Pyrrolopyrimidine Libraries for Kinase Inhibition
Introduction:
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Pyrrolopyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] Biochemical assays are ideal for primary HTS campaigns as they directly measure the interaction between the compound and the purified target enzyme, minimizing off-target effects.
Featured Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the library. The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a specific substrate.
Data Presentation: In Vitro Kinase Inhibition by Pyrrolopyrimidine Derivatives
The following tables summarize the inhibitory activity of various pyrrolopyrimidine compounds against different kinase targets. This data is crucial for determining the potency and selectivity of potential drug candidates.
Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives against Janus Kinases (JAKs)
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 11e | JAK1 | Enzymatic | >90% inhibition | [4] |
| Compound 11e | JAK2 | Enzymatic | >90% inhibition | [4] |
| Compound 12a | JAK1 | Enzymatic | 12.6 | [5] |
| Compound 12a | JAK2 | Enzymatic | 135.4 | [5] |
| Compound 23a | JAK1 | Enzymatic | 72 | [6] |
| Compound 15d | JAK1 | Enzymatic | Potent Inhibition | [7] |
| Compound 15d | JAK2 | Enzymatic | Potent Inhibition | [7] |
| Compound 15d | JAK3 | Enzymatic | Potent Inhibition | [7] |
| Compound 15h | JAK1 | Enzymatic | Potent Inhibition | [7] |
| Compound 15h | JAK2 | Enzymatic | Potent Inhibition | [7] |
| Compound 15h | JAK3 | Enzymatic | Potent Inhibition | [7] |
Table 2: Inhibitory Activity of Pyrrolopyrimidine Derivatives against Receptor Tyrosine Kinases (EGFR & VEGFR)
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 5k | EGFR | Enzymatic | 0.079 | [8] |
| Compound 5k | VEGFR2 | Enzymatic | 0.040 | [8] |
| Vandetanib | VEGFR2 | Cell-free | 0.040 | [9] |
| Vandetanib | VEGFR3 | Cell-free | 0.110 | [9] |
| Vandetanib | EGFR | Cell-free | 0.500 | [9] |
Signaling Pathway: JAK-STAT Signaling
The JAK-STAT signaling pathway is a critical regulator of immune responses. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Pyrrolopyrimidine-based JAK inhibitors can block this cascade, making them effective treatments for autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyrimidine compounds.
II. Experimental Protocol: TR-FRET Kinase Assay
This protocol is a generalized procedure for a TR-FRET-based kinase assay to screen for inhibitors of a target kinase.
Materials:
-
384-well low-volume assay plates
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyrrolopyrimidine compound library (in DMSO)
-
Stop/Detection buffer (containing EDTA to stop the reaction, and Eu-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC))
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the library compounds, positive control (e.g., a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the kinase solution (2X final concentration in kinase reaction buffer) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (2X final concentration in kinase reaction buffer) to all wells.
-
Enzymatic Reaction: Incubate the plate for 60-120 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the TR-FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound relative to the positive and negative controls. Plot dose-response curves for hit compounds to determine their IC50 values.
III. Application Note 2: Cell-Based Screening of Pyrrolopyrimidine Libraries
Introduction:
Cell-based assays are a critical step in the HTS workflow as they provide a more physiologically relevant context to assess a compound's activity. These assays can measure a compound's effect on cell viability, proliferation, or the modulation of a specific signaling pathway within a living cell. For pyrrolopyrimidine libraries, cell-based assays are crucial to evaluate not only their efficacy in a cellular context but also their potential cytotoxicity.
Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[10] This "add-mix-measure" assay is highly amenable to HTS due to its simplicity and robust performance.
Data Presentation: Cytotoxic Activity of Pyrrolopyrimidine Derivatives
The following table summarizes the cytotoxic effects of selected pyrrolopyrimidine compounds against various cancer cell lines.
Table 3: Cytotoxic Activity (IC50) of Pyrrolopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 5e | Various | Various | Cytotoxicity | 29-59 | [8] |
| Compound 5h | Various | Various | Cytotoxicity | 29-59 | [8] |
| Compound 5k | Various | Various | Cytotoxicity | 29-59 | [8] |
| Compound 5l | Various | Various | Cytotoxicity | 29-59 | [8] |
| Compound 14a | MCF7 | Breast | MTT | 1.7 | |
| Compound 16b | MCF7 | Breast | MTT | 5.7 | |
| Compound 18b | MCF7 | Breast | MTT | 3.4 | |
| Compound 17 | HePG2 | Liver | MTT | 8.7 | |
| Compound 17 | PACA2 | Pancreatic | MTT | 6.4 |
Signaling Pathway: EGFR/VEGFR Signaling in Cancer
EGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Pyrrolopyrimidine inhibitors targeting EGFR and VEGFR can block these oncogenic signals.
Caption: EGFR and VEGFR signaling pathways and the inhibitory action of pyrrolopyrimidine compounds.
IV. Experimental Protocol: CellTiter-Glo® Cell Viability Assay
This protocol outlines the steps for performing a cell viability assay to assess the cytotoxic effects of a pyrrolopyrimidine library.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Pyrrolopyrimidine compound library (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).
-
Include control wells with medium only for background luminescence measurement.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrimidine compounds in culture medium.
-
Add the diluted compounds to the respective wells. Include positive (e.g., a known cytotoxic agent) and negative (DMSO vehicle) controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plates and their contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. High-Throughput Screening Workflow
The following diagram illustrates a comprehensive workflow for the high-throughput screening of a pyrrolopyrimidine library, from initial assay development to hit validation.
Caption: A comprehensive workflow for high-throughput screening of pyrrolopyrimidine libraries.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for the Characterization of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives. These methods are essential for identity confirmation, purity assessment, and structural elucidation, which are critical steps in the drug discovery and development process.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules. Its derivatives have shown potential as kinase inhibitors and are being explored for various therapeutic applications. Accurate and robust analytical methods are crucial for the quality control of these compounds and for understanding their structure-activity relationships. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive characterization of this compound derivatives. The logical workflow for analysis is depicted below.
Caption: General Analytical Workflow
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a suitable method for determining the purity of this compound derivatives.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier[1].
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| This compound | 12.5 | >98 |
| Example Derivative 1 | 14.2 | >97 |
| Example Derivative 2 | 11.8 | >99 |
Note: Retention times are illustrative and will vary depending on the exact derivative and chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS is a powerful technique for confirming the molecular weight of the target compound and identifying any process-related impurities or degradation products. For halogenated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) is a key diagnostic feature in the mass spectrum.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
-
Chromatographic Conditions: The same HPLC conditions as described in Section 3 can be used. The use of a volatile buffer like formic acid is essential for MS compatibility[1]. A study on halogenated pyrrolo[3,2-d]pyrimidines utilized a Waters Sunfire C18 column with a gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid[2].
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per instrument recommendation.
-
Data Presentation:
| Compound | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) |
| This compound | 202.0 | 202.1 |
| Example Impurity 1 (Monochloro) | 168.0 | 168.1 |
| Example Derivative 1 | Calculated Value | Observed Value |
Note: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak.
Caption: LC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H and 13C NMR are indispensable for the structural confirmation of this compound derivatives.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Data Presentation:
1H and 13C NMR Data for this compound
| Position | 1H Chemical Shift (ppm, Multiplicity, J in Hz) | 13C Chemical Shift (ppm) |
| N-CH3 | 3.85 (s) | 32.5 |
| H-6 | 6.60 (d, J = 3.5) | 102.0 |
| H-7 | 7.45 (d, J = 3.5) | 130.0 |
| C-2 | - | 151.0 |
| C-4 | - | 150.0 |
| C-4a | - | 118.0 |
| C-7a | - | 152.0 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The data presented is based on typical values for similar structures and should be confirmed by experimental data. ChemicalBook provides notice of available 1H NMR, 13C NMR, IR, and MS data for this compound[3].
X-ray Crystallography for Absolute Structure Determination
For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.
Experimental Protocol:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents) is a common method for growing single crystals of small organic molecules.
-
The key is to allow the crystals to form slowly to ensure high quality. Covering the vessel with parafilm and piercing a few small holes can control the rate of evaporation.
-
Crystals should be well-formed, transparent, and free of cracks. A suitable size for analysis is typically around 0.1-0.3 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and potential degradation.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Caption: X-ray Crystallography Workflow
References
- 1. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(129872-81-7) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Design and Synthesis of Novel Pyrrolo[3,2-d]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of novel pyrrolo[3,2-d]pyrimidine-based compounds. This class of heterocyclic molecules has garnered significant interest due to its versatile pharmacological activities, including potent inhibition of key enzymes implicated in cancer, such as serine hydroxymethyltransferase 2 (SHMT2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).
Introduction to Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine scaffold, a deaza-isostere of purine, serves as a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly ATP-binding sites within kinases. Modifications to the core structure at various positions have led to the development of highly potent and selective inhibitors for diverse therapeutic applications. This document focuses on two promising areas of application: inhibition of one-carbon metabolism and dual inhibition of the EGFR/HER2 signaling pathway.
Targeting One-Carbon Metabolism: SHMT2 Inhibition
Mitochondrial one-carbon (C1) metabolism is a critical pathway for proliferating cancer cells, supplying essential building blocks for nucleotide and amino acid biosynthesis. Serine hydroxymethyltransferase 2 (SHMT2) is a key enzyme in this pathway. Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target SHMT2, demonstrating broad-spectrum antitumor efficacy.[1][2]
Quantitative Data: Anti-proliferative Activity of SHMT2 Inhibitors
The following table summarizes the in vitro anti-proliferative activity of representative pyrrolo[3,2-d]pyrimidine-based SHMT2 inhibitors against various cancer cell lines.
| Compound ID | Target(s) | Cell Line | IC50 (nM) | Reference |
| AGF291 | SHMT2, SHMT1, GARFTase, AICARFTase | MIA PaCa-2 (Pancreatic) | 1.9 ± 0.3 | |
| AGF320 | SHMT2, SHMT1, GARFTase, AICARFTase | HCT-116 (Colon) | 3.5 ± 0.5 | |
| AGF347 | SHMT2, SHMT1, GARFTase, AICARFTase | A549 (Lung) | 2.8 ± 0.4 |
IC50 values represent the concentration required for 50% inhibition of cell growth. GARFTase: β-glycinamide ribonucleotide formyltransferase; AICARFTase: 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.
Signaling Pathway: One-Carbon Metabolism and SHMT2 Inhibition
Dual Inhibition of EGFR and HER2 Kinases
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of the receptor tyrosine kinase family. Their overexpression and aberrant signaling are hallmarks of several cancers. Pyrrolo[3,2-d]pyrimidine derivatives have been developed as potent dual inhibitors of EGFR and HER2, demonstrating significant anti-tumor efficacy.[3][4]
Quantitative Data: EGFR/HER2 Kinase Inhibitory Activity
The table below presents the in vitro kinase inhibitory and anti-proliferative activities of a representative dual EGFR/HER2 inhibitor.
| Compound ID | EGFR IC50 (nM) | HER2 IC50 (nM) | BT-474 Cell GI50 (nM) | Reference |
| 51m | 2.5 | 0.98 | 2.0 | [3] |
IC50 values represent the concentration for 50% inhibition of kinase activity. GI50 is the concentration for 50% growth inhibition.
Signaling Pathway: EGFR/HER2 Inhibition
Experimental Protocols
General Synthesis of a Pyrrolo[3,2-d]pyrimidine Core
This protocol describes a common method for the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold, which can then be further functionalized.
Materials:
-
Substituted 4-amino-5-iodopyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of the 4-amino-5-iodopyrimidine in DMF, add the terminal alkyne, CuI, and triethylamine.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine.
In Vitro Kinase Inhibition Assay (EGFR/HER2)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the diluted test compounds to the wells. Include positive (staurosporine) and negative (DMSO) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP (luminescence) using the ADP-Glo™ assay kit and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol is used to determine the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., BT-474, MIA PaCa-2)
-
Complete cell culture medium
-
Test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
For the MTT assay, add MTT solution to each well and incubate for 4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel pyrrolo[3,2-d]pyrimidine-based compounds.
References
- 1. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in the Synthesis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a key intermediate in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document outlines the synthetic route from this intermediate to final active compounds, presents key performance data, and details the experimental protocols for their biological evaluation.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. In many cancers, the VEGF/VEGFR-2 signaling pathway is upregulated, promoting tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a clinically validated strategy in oncology. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors. The title compound, this compound, serves as a versatile building block, allowing for the strategic introduction of various functionalities at the C2 and C4 positions to achieve high-affinity binding to the VEGFR-2 kinase domain.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain can effectively block these downstream signals, thereby inhibiting angiogenesis.
Synthesis of VEGFR-2 Inhibitors
The synthesis of potent VEGFR-2 inhibitors from this compound typically involves a two-step nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is generally more reactive and is displaced first, followed by substitution at the C2 position.
General Synthetic Scheme
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives synthesized from the title intermediate.
| Compound ID | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) | Reference Compound (Sorafenib) VEGFR-2 IC50 (nM) |
| 20d | 3.9 | 11 | 90 |
| 20c | 6.2 | 25 | 90 |
| 20a | 13 | 45 | 90 |
| 20b | 21 | 88 | 90 |
| Compound ID | Other Kinase Inhibition IC50 (nM) |
| PDGFRβ: 2.8 | |
| 20d | c-Kit: 15 |
| Tie-2: 8.5 |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of the title compound is as follows:
-
Methylation of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione: To a solution of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Chlorination: The resulting 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione is then subjected to chlorination. A mixture of the dione in phosphorus oxychloride (POCl3) is heated at reflux. After completion of the reaction, the excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.
General Procedure for the Synthesis of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives
-
Step 1: Substitution at C4: To a solution of this compound in a suitable solvent (e.g., THF or dioxane), add the desired substituted phenol and a base (e.g., NaH or K2CO3). The reaction is typically stirred at room temperature or gentle heating until the mono-substituted product is formed.
-
Step 2: Substitution at C2: The intermediate from Step 1 is then reacted with a second nucleophile, such as an amine, in a suitable solvent. The reaction may require elevated temperatures to proceed to completion.
-
Purification: The final product is purified by standard methods, such as column chromatography on silica gel.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 can be determined using a variety of commercially available kinase assay kits, such as the Z'-LYTE™ Kinase Assay.
-
Reaction Setup: Prepare a reaction mixture containing the VEGFR-2 enzyme, a suitable peptide substrate (e.g., Tyr 01), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Inhibitor Addition: Add serial dilutions of the test compounds (typically dissolved in DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
VEGF-Stimulated HUVEC Proliferation Assay
This assay assesses the ability of the compounds to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
-
Cell Culture: Culture HUVECs in endothelial cell growth medium.
-
Seeding: Seed the HUVECs in 96-well plates and allow them to attach overnight.
-
Starvation: Replace the growth medium with a low-serum medium for several hours to synchronize the cells.
-
Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL).
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT assay. Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 values.
In Vivo Tumor Xenograft Model
The in vivo efficacy of lead compounds can be evaluated in a tumor xenograft model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., DU145 prostate cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a new class of potent VEGFR-2 inhibitors. The straightforward synthetic accessibility and the ability to readily introduce diverse chemical functionalities make this scaffold highly attractive for the development of novel anti-angiogenic agents for cancer therapy. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of these promising compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a multi-step process beginning with a substituted uracil derivative. The key steps are the formation of the pyrrolo[3,2-d]pyrimidine-2,4-dione core, followed by N-methylation of the pyrrole nitrogen, and finally, a double chlorination of the dione to yield the target compound.
Q2: What is the role of phosphorus oxychloride (POCl₃) in this synthesis?
A2: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent used to convert the hydroxyl groups of the tautomeric form of the 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione intermediate into chloro groups, thus forming the desired 2,4-dichloro product.[1][2]
Q3: What are the common side products observed during the chlorination step?
A3: Common side products include incompletely chlorinated (monochloro) intermediates, hydrolysis of the chloro groups back to hydroxyls if water is present, and potential over-chlorination or degradation of the heterocyclic ring under excessively harsh conditions.[1]
Q4: How can I monitor the progress of the chlorination reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A successful reaction will show the disappearance of the starting dione material and the appearance of a new, less polar spot corresponding to the dichlorinated product.
Q5: What are the typical purification methods for the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system may also be employed to obtain a highly pure product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the formation of the pyrrolo[3,2-d]pyrimidine-2,4-dione core.
| Possible Cause | Suggested Solution |
| Incomplete reaction during the initial condensation and cyclization steps. | Ensure anhydrous conditions and optimize the reaction temperature and time. The use of a suitable base is also critical for the cyclization step. |
| Sub-optimal pH for the cyclization reaction. | Adjust the pH of the reaction mixture. The optimal pH for the intramolecular cyclization can be sensitive and may require careful control. |
| Degradation of starting materials or intermediates. | Use high-purity starting materials and reagents. Protect the reaction from light and air if the intermediates are known to be sensitive. |
Problem 2: Incomplete or no reaction during the N-methylation of the pyrrole nitrogen.
| Possible Cause | Suggested Solution |
| Inappropriate choice of base or methylating agent. | A strong, non-nucleophilic base (e.g., sodium hydride) is often required to deprotonate the pyrrole nitrogen effectively. Use a reactive methylating agent like methyl iodide or dimethyl sulfate. |
| Steric hindrance around the pyrrole nitrogen. | While less likely for a methyl group, significant steric bulk on the pyrimidine ring could hinder the approach of the methylating agent. Consider using a smaller, more reactive electrophile if possible. |
| Low reaction temperature. | The N-alkylation of pyrroles can sometimes require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for decomposition. |
Problem 3: The chlorination reaction with POCl₃ is sluggish or results in a mixture of products.
| Possible Cause | Suggested Solution |
| Insufficiently activated substrate. | The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction by forming a more reactive intermediate with POCl₃.[1] |
| Reaction temperature is too low. | Chlorination of heterocyclic diones with POCl₃ often requires heating to reflux.[2] Ensure the reaction temperature is maintained at an appropriate level. |
| Presence of moisture. | POCl₃ reacts violently with water. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of monochloro intermediate. | If the reaction stalls at the monochloro stage, prolong the reaction time or slightly increase the temperature. Using a slight excess of POCl₃ can also drive the reaction to completion. |
| Hydrolysis of the product during workup. | Quench the reaction by carefully pouring it onto crushed ice and immediately neutralizing with a base like sodium bicarbonate. Extract the product into an organic solvent without delay.[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
This is a representative protocol based on the synthesis of related compounds and may require optimization.
-
Step 1: Synthesis of 6-Amino-1-methyluracil. (This starting material can be synthesized or procured commercially).
-
Step 2: Condensation and Cyclization. A procedure analogous to the formation of the 5H-pyrrolo[3,2-d]pyrimidine core can be followed.[3] This typically involves reaction with a suitable three-carbon synthon to form the pyrrole ring.
-
Step 3: N-Methylation. To a solution of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C. After stirring for 30 minutes, add a methylating agent (e.g., methyl iodide) dropwise and allow the reaction to warm to room temperature and stir overnight. The reaction is then quenched with water and the product is extracted.
Protocol 2: Synthesis of this compound
-
Chlorination. To a flask containing 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione, add phosphorus oxychloride (POCl₃) (typically in excess, serving as both reagent and solvent).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Workup. After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination of Pyrrolopyrimidine Diones
| Parameter | Condition 1 (Standard) | Condition 2 (Accelerated) |
| Chlorinating Agent | POCl₃ (excess) | POCl₃ (excess) |
| Catalyst/Additive | None | N,N-Dimethylaniline (catalytic) |
| Temperature | Reflux (~105-110 °C) | Reflux (~105-110 °C) |
| Reaction Time | 6-12 hours | 2-6 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Considerations | Longer reaction times may be needed for less reactive substrates. | Faster reaction, but careful control of exotherm may be necessary. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the chlorination of the pyrrolopyrimidine dione.
References
Technical Support Center: Purification of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be utilized for both analytical and preparative separations to achieve high purity.[4]
Q2: Which solvent systems are typically used for silica gel column chromatography of these derivatives?
A2: Common solvent systems are mixtures of a relatively non-polar solvent and a more polar solvent. Examples include chloroform (CHCl₃) and methanol (MeOH) in varying ratios, such as 100:1 to 50:3 (v/v), or dichloromethane and methanol (e.g., 50/1 or 8/1).[1][2] The specific ratio should be optimized based on the polarity of the target compound and its impurities, often determined by thin-layer chromatography (TLC).
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the purification can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC) with a suitable solvent system.[1] The spots on the TLC plate can be visualized under UV light.[2]
Q4: Are there any special considerations when handling these chlorinated heterocyclic compounds?
A4: Yes, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives are classified as potentially hazardous. They may be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Recovery from Column Chromatography | The compound is either too polar and stuck on the silica gel, or too non-polar and eluted with the solvent front. | - For highly retained compounds: Gradually increase the polarity of the eluent. A common strategy is to use a gradient of methanol in chloroform or dichloromethane.[1][2] - For compounds eluting too quickly: Decrease the polarity of the eluent system. |
| The compound is unstable on silica gel. | - Consider using a different stationary phase, such as neutral or basic alumina. - Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation. | |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation. | - Optimize the solvent system using TLC with various solvent mixtures of different polarities. - Consider using a different stationary phase. |
| The column was overloaded with the crude product. | - Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. | |
| Product Crystallizes in the Column | The solvent system is not strong enough to keep the product dissolved at the concentration present in the band. | - Switch to a more polar solvent system that provides good solubility for your compound. - Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column to ensure a more even distribution. |
| Difficulty in Achieving Crystallization | The compound is highly soluble in the chosen solvent, or significant impurities are inhibiting crystal formation. | - For highly soluble compounds: Try anti-solvent crystallization. Dissolve the compound in a good solvent (like DMF or DMSO) and slowly add a miscible anti-solvent (like water, diethyl ether, or pentane) until turbidity is observed, then allow it to stand. - If impurities are present: First, purify the compound by column chromatography to remove impurities that may hinder crystallization. |
| Oily Product Obtained After Evaporation | Residual high-boiling solvents (e.g., DMF, DMSO) are present. | - After the initial evaporation, co-evaporate the residue with a lower-boiling solvent (e.g., toluene or heptane) multiple times to azeotropically remove the high-boiling solvent. - Perform a liquid-liquid extraction if the compound is soluble in an immiscible solvent. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluting solvent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the chosen solvent system (e.g., a mixture of chloroform and methanol).[1] Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Product Collection: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Pyrrolo[3,2-d]pyrimidine Derivatives
| Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
| Substituted Pyrrolo[3,2-d]pyrimidines | Silica Gel | Chloroform:Methanol (100:1 to 50:3) | [1] |
| Substituted Pyrrolo[3,2-d]pyrimidines | Silica Gel | Dichloromethane:Methanol (50:1) | [2] |
| Substituted Pyrrolo[3,2-d]pyrimidines | Silica Gel | Dichloromethane:Methanol (8:1) | [2] |
Table 2: Example Purification Yields for Pyrrolo[3,2-d]pyrimidine Derivatives
| Purification Method | Starting Material | Product | Yield | Reference |
| Column Chromatography | 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | 75% | [1] |
| Column Chromatography | N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide | N-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamide | 86% | [1] |
| Column Chromatography | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anilines | Aminated products | 80-94% | [6] |
Visualizations
Caption: General workflow for the purification of pyrrolo[3,2-d]pyrimidine derivatives.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and optimizing the synthesis of pyrrolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrrolopyrimidines?
A1: Common side reactions include the formation of regioisomers, over-alkylation or over-arylation, hydrolysis of intermediates, and the formation of undesired heterocyclic systems like Hantzsch-type dihydropyridines, especially when using multicomponent reaction strategies. Knoevenagel condensation between active methylene compounds and aldehydes is another frequent side reaction that can compete with the desired cyclization.
Q2: How can I control regioselectivity in the synthesis of substituted pyrrolopyrimidines?
A2: Controlling regioselectivity is crucial and can be influenced by several factors. The choice of protecting groups on the pyrrole nitrogen can direct substitution to a specific position. Reaction conditions such as temperature, solvent, and the nature of the base or catalyst also play a significant role. For instance, in the amination of substituted chloropyrrolopyrimidines, the position of substitution can be controlled by modulating the reaction temperature and the choice of solvent.
Q3: My reaction is giving a low yield of the desired pyrrolopyrimidine. What are the likely causes?
A3: Low yields can stem from several issues:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Poor quality of reagents: Impurities in starting materials can inhibit the reaction or lead to side reactions.
-
Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be optimal for the specific transformation.
-
Hydrolysis: Intermediates or the final product might be susceptible to hydrolysis if the reaction is not carried out under anhydrous conditions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during pyrrolopyrimidine synthesis.
Issue 1: Formation of a Fluorescent Byproduct
Question: I am observing a highly fluorescent byproduct in my reaction mixture when attempting a one-pot synthesis of a pyrrolopyrimidine derivative. What is it and how can I avoid it?
Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of a β-dicarbonyl compound react with an aldehyde and an ammonia source (which can be a precursor to the pyrimidine ring), competing with the desired pyrrolopyrimidine formation.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the Hantzsch pathway.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Lewis acids may favor the desired pyrrolopyrimidine synthesis over the Hantzsch reaction.
-
Order of Addition of Reagents: In some cases, the order of addition of reactants can be crucial. Adding the ammonia source or its precursor last might minimize the formation of the Hantzsch byproduct.
Issue 2: Formation of a Diarylated Byproduct in Suzuki Coupling
Question: I am trying to perform a mono-arylation on a di-chlorinated pyrrolopyrimidine using a Suzuki coupling reaction, but I am getting a significant amount of the diarylated product. How can I improve the selectivity for mono-arylation?
Answer: Achieving mono-selectivity in Suzuki couplings on di-halogenated heterocycles can be challenging. The following strategies can help improve the desired outcome.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the boronic acid (typically 1.0 to 1.2 equivalents) to favor mono-substitution.
-
Choice of Palladium Catalyst and Ligand: The catalyst system is critical. Catalysts with bulky ligands can enhance selectivity for mono-arylation due to steric hindrance.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help stop the reaction after the first coupling has occurred, minimizing the formation of the diarylated product.
Data Presentation
The following tables summarize quantitative data on the effect of reaction conditions on the yield of pyrrolopyrimidine synthesis.
Table 1: Effect of Different Catalysts on the Yield of a Pyrrolo[2,3-d]pyrimidine Derivative
| Entry | Catalyst (mol%) | Reaction Time (min) | Yield (%) |
| 1 | No catalyst | 30 | 81 |
| 2 | TBAB (5) | 60 | 92 |
| 3 | K₂CO₃ (10) | 90 | 75 |
| 4 | DABCO (10) | 85 | 68 |
Reaction Conditions: Phenylglyoxal, 6-amino-1,3-dimethyluracil, and barbituric acid in refluxing ethanol. TBAB = Tetra-n-butylammonium bromide, DABCO = 1,4-Diazabicyclo[2.2.2]octane.[1]
Table 2: Effect of Different Solvents on the Yield of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
| Solvent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Solvolysis Byproduct (%) |
| Water | 60 | 22 | ~95 | Not observed |
| Methanol | 60 | 22 | ~90 | 5 |
| Ethanol | 60 | 22 | ~90 | Not observed |
| 2-Propanol | 60 | 22 | ~80 | Not observed |
Reaction Conditions: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and aniline with 0.1 equiv of HCl.[2]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives[1]
-
A mixture of an arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (10 mL) is stirred at 50 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
Protocol 2: General Procedure for the Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[2]
-
To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.5 mmol) in water (20 mL) is added the corresponding aniline (7.15 mmol, 1.1 equiv).
-
A solution of HCl (0.1 M, 6.5 mL, 0.1 equiv) is added, and the mixture is heated to 80 °C.
-
The reaction is monitored by LC-MS.
-
After completion, the reaction is cooled to room temperature and neutralized with a saturated solution of NaHCO₃.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yields in pyrrolopyrimidine synthesis.
Caption: Competing reaction pathways in the synthesis of pyrrolopyrimidines.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of the final product, this compound, consistently low?
A1: Low yields in this synthesis often stem from issues in the chlorination step of the precursor, 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione. Key factors include:
-
Incomplete Chlorination: The conversion of the dihydroxy precursor to the dichloro product may be inefficient.
-
Product Degradation: The dichlorinated product is susceptible to hydrolysis back to the monohydroxy or dihydroxy starting material during workup.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of reagents may not be optimized.
-
Formation of Byproducts: Over-chlorination or reactions with solvents can lead to the formation of unwanted side products.[1]
To address these issues, consider the following optimizations:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this transformation.[2][3] In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reaction, although POCl₃ alone is often sufficient.[2]
-
Reaction Temperature and Time: The reaction typically requires heating. Refluxing in excess POCl₃ is a common procedure. Monitor the reaction by TLC or LCMS to determine the optimal reaction time and to avoid degradation from prolonged heating.
-
Use of a Base: The addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction by neutralizing acidic byproducts.[1]
-
Solvent-Free Conditions: An environmentally friendly and often high-yielding approach is to perform the chlorination using an equimolar amount of POCl₃ in the presence of a base like pyridine under solvent-free conditions in a sealed reactor.[2][4][5]
Q2: During the workup of the chlorination reaction, I observe the reappearance of the starting material or a new, more polar spot on my TLC plate. What is happening and how can I prevent it?
A2: This is a classic sign of product hydrolysis. The dichloro-product is reactive and can be hydrolyzed back to the mono-chloro-mono-hydroxy intermediate or the dihydroxy starting material upon contact with water, especially under acidic conditions.
To minimize hydrolysis during workup:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching Procedure: The quenching of excess POCl₃ is a critical step. Slowly and carefully pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution.[1] This neutralizes the acidic byproducts that can catalyze hydrolysis.
-
Immediate Extraction: After quenching, immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Temperature Control: Keep the temperature low during quenching and extraction to minimize the rate of hydrolysis.
Q3: The purification of the final product by silica gel chromatography is resulting in low recovery. What are the best practices for purification?
A3: Low recovery during chromatographic purification can be due to the instability of the product on silica gel.
-
Minimize Contact Time: Run the column as quickly as possible.
-
Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, like triethylamine, mixed into the eluent system. This can help to prevent product degradation on the acidic silica surface.
-
Alternative Purification Methods: If chromatography proves problematic, consider other purification techniques such as crystallization.
-
Solvent Selection: Use a non-polar solvent system for chromatography where possible to speed up elution.
Q4: Are there common byproducts to watch out for in the chlorination reaction?
A4: Yes, several byproducts can form:
-
Mono-chlorinated Intermediate: Incomplete reaction will leave the mono-chloro, mono-hydroxy intermediate.
-
Over-chlorinated Products: While less common for this specific substrate, prolonged reaction times or overly harsh conditions could potentially lead to further chlorination on the pyrrole ring, although this is generally less reactive.
-
Solvent-Related Byproducts: If a reactive solvent like DMF is used, it can sometimes be incorporated into side products.[1]
Monitoring the reaction closely by TLC or LCMS can help to identify the formation of these byproducts and allow for optimization of the reaction conditions to minimize their formation.
Data Summary
The following table summarizes typical reaction conditions for the chlorination of hydroxypyrimidines and related heterocyclic systems, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃ | Pyridine | None | 140°C (sealed reactor) | 2 h | High (not specified) | [4][5] |
| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine | None | 140°C (sealed reactor) | 2 h | 90.5 | [6] |
| 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | POCl₃ | None | Excess POCl₃ | Reflux | 4 h | 75 | |
| Generic Hydroxypyrimidine | POCl₃/PCl₅ | None | Excess POCl₃ | Reflux | 6-8 h | Not specified |
Experimental Protocols
Step 1: Synthesis of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
Step 2: Chlorination to this compound
This protocol is based on established methods for the chlorination of hydroxypyrimidines.[4][5][6]
Materials:
-
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Teflon-lined stainless steel reactor (autoclave)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a dry Teflon-lined stainless steel reactor, add 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent), POCl₃ (2.2 equivalents), and anhydrous pyridine (2.2 equivalents).
-
Reaction: Seal the reactor and heat the mixture to 140-160°C for 2-4 hours with stirring. The progress of the reaction should be monitored by taking small aliquots (after cooling and careful venting) and analyzing them by TLC or LCMS.
-
Workup: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated Na₂CO₃ solution to neutralize the excess acid. Ensure the pH of the aqueous layer is basic (pH 8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Regioselectivity in Dichloropyrimidine Functionalization
Welcome to the technical support center for the functionalization of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common regioselectivity issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving the desired substitution patterns in your synthetic routes.
Frequently Asked questions (FAQs)
Q1: What is the typical regioselectivity observed in nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines?
Generally, the C4 position of an unsubstituted 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position.[1] This preference is attributed to the greater electron deficiency at the C4 position, which can better stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[2] However, this inherent selectivity is often moderate, and mixtures of C4 and C2 substituted products are common, with reported isomer ratios ranging from 1:1 to 4:1 for neutral nitrogen nucleophiles.[1]
Q2: What key factors influence the C4 vs. C2 regioselectivity in the functionalization of dichloropyrimidines?
The regiochemical outcome of dichloropyrimidine functionalization is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions. Key factors include:
-
Substitution Pattern on the Pyrimidine Ring:
-
Nature of the Nucleophile:
-
Reaction Conditions:
-
Catalyst: The use of a palladium catalyst, especially in amination reactions, can significantly favor the formation of the C4-substituted product.[3]
-
Base, Solvent, and Temperature: The choice of base, solvent, and reaction temperature can dramatically impact the isomeric ratio of the products.[1][6]
-
Q3: How can I enhance the selectivity for C4-functionalization?
To favor the formation of the C4-substituted product, consider the following strategies:
-
Palladium-Catalyzed Amination: For the amination of 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed approach using a base like LiHMDS has been shown to provide high C4 selectivity, with ratios greater than 30:1.[7]
-
Use of Anionic Nucleophiles: Generating an anionic nucleophile prior to reaction can enhance C4 selectivity. For example, deprotonating anilines with a strong base to form the anilide can lead to preferential C4 substitution.[7]
-
Solvent and Base Optimization: For SNAr reactions, specific solvent and base combinations can favor C4 substitution. For instance, using n-butanol (nBuOH) with N,N-diisopropylethylamine (DIPEA) has been reported to yield the C4-substituted product exclusively.[6]
Q4: Under what conditions is C2-functionalization favored?
Achieving selective C2 functionalization often requires overcoming the inherent preference for C4 reactivity. The following conditions can promote C2 substitution:
-
C6-Electron-Donating Groups: The presence of an EDG at the C6 position of the pyrimidine ring can electronically favor nucleophilic attack at the C2 position.[3][4]
-
Tertiary Amine Nucleophiles with C5-Electron-Withdrawing Groups: In the presence of a C5-EWG, tertiary amines have been shown to react with high selectivity at the C2 position.[5][8]
-
Palladium-Catalyzed C-S Coupling: The use of specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective cross-coupling with thiols.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during the functionalization of dichloropyrimidines.
| Problem | Possible Causes | Troubleshooting Suggestions |
| Poor or No Reaction | 1. Low reactivity of the dichloropyrimidine substrate. 2. Deactivated catalyst (for cross-coupling reactions). 3. Inappropriate reaction conditions (temperature, solvent, base). | 1. Confirm the purity of starting materials. 2. For Suzuki reactions, consider a more reactive boronic acid or ester. 3. For cross-coupling, ensure an inert atmosphere and use freshly prepared catalyst and degassed solvents. 4. Screen different solvents, bases, and temperatures to find optimal conditions. |
| Mixture of C2 and C4 Isomers (Difficult to Separate) | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. The reaction is run for too long or at too high a temperature, leading to potential product isomerization or side reactions. | 1. For aminations, a palladium-catalyzed approach often enhances C4 selectivity.[1] 2. Systematically screen different solvent and base combinations.[1] 3. Monitor the reaction closely by TLC or LC-MS and stop it when the desired product is maximized. 4. Lowering the reaction temperature may improve selectivity.[3] |
| Poor C4-Selectivity | 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position. | 1. For aminations, employ a Pd-catalyzed method.[7] 2. If sterics are a concern, try a less bulky nucleophile. 3. Screen different solvents to potentially mitigate steric effects. |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site. 2. Inappropriate reaction conditions to favor C2. | 1. Introduce an electron-donating group at the C6 position of the dichloropyrimidine.[3] 2. For substrates with a C5-EWG, use a tertiary amine as the nucleophile.[8] 3. For C-S bond formation, consider a palladium catalyst with a bulky NHC ligand.[9] |
Data Presentation: C4/C2 Selectivity in Functionalization Reactions
The following tables summarize quantitative data on the regioselectivity of common dichloropyrimidine functionalization reactions.
Table 1: Regioselectivity in Amination of Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Yield (%) | Reference(s) |
| 2,4-dichloropyrimidine | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1 | Moderate to Good | [1] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | K₂CO₃, DMAc | 2:1 to 4:1 | - | [7] |
| 6-aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)₂, dppb, LiHMDS, THF | >30:1 | High | [7] |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40 °C | 9:1 | - | [8] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt, 1h | >95:5 (C2 selective) | 91 | [8] |
Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Dichloropyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | C2:C4 Ratio | Yield (%) | Reference(s) |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min (MW) | C4 product only | 81 | [11] |
| 2,4-dichloropyrimidine | 1-Octanethiol | (η³-tBu-indenyl)PdCl(IPent) | NaO t Bu, Toluene, 0 °C | 13:1 | 75 | [9] |
| 2,4-dichloropyrimidine | 1-Octanethiol | Pd-PEPPSI-IPent | NaO t Bu, Toluene, 0 °C | 1:22 | 80 | [9] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with an arylboronic acid under microwave irradiation.[11]
-
Reagents and Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vials
-
Magnetic stir bar
-
-
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 ratio).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
-
Protocol 2: C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine
This protocol details a highly C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary amine.[1][7]
-
Reagents and Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂ and dppb to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.
-
In a separate flask, dissolve the secondary amine in anhydrous THF and cool the solution to -20 °C.
-
Add the LiHMDS solution dropwise to the amine solution and stir for 10 minutes.
-
Add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst.
-
Stir the reaction at the set temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: C2-Selective SNAr of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine
This protocol describes the C2-selective amination of 2,4-dichloro-5-nitropyrimidine using a tertiary amine.[8]
-
Reagents and Materials:
-
2,4-Dichloro-5-nitropyrimidine (1.0 equiv)
-
Tertiary amine (e.g., triethylamine) (2.0 equiv)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stir bar
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine in chloroform or dichloromethane in a round-bottom flask.
-
Add the tertiary amine to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, which is the product of C2-amination followed by in-situ N-dealkylation, can be purified by column chromatography.
-
Visualizations
Caption: Key factors determining the regioselectivity of dichloropyrimidine functionalization.
Caption: A general experimental workflow for the functionalization of dichloropyrimidines.
Caption: A decision tree for troubleshooting poor regioselectivity in dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Pyrrolopyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrrolopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrrolopyrimidine compounds exhibit poor aqueous solubility?
A1: Pyrrolopyrimidine compounds often possess structural characteristics that contribute to low aqueous solubility. These include a planar, rigid ring structure, high molecular weight, and lipophilic substituents, which are often necessary for their biological activity.[1][2] The strong intermolecular interactions in the crystalline lattice of these compounds can make it difficult for water molecules to solvate them, leading to poor dissolution.[3][4]
Q2: What are the primary consequences of poor solubility for my research?
A2: Poor aqueous solubility can significantly hinder drug discovery and development. It can lead to low and erratic oral bioavailability, making it challenging to achieve therapeutic concentrations in vivo.[2][3] In vitro, poor solubility can cause compound precipitation in assay media, leading to inaccurate biological data and unreliable structure-activity relationships (SAR).[5][6] It can also complicate formulation development for preclinical and clinical studies.[7]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (e.g., DMSO) to an aqueous buffer. It reflects the solubility of the fastest precipitating form of the compound and is often used in high-throughput screening.[5]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period. This measurement is crucial for lead optimization and formulation development.[5]
For initial screening, kinetic solubility is often sufficient. However, for lead compounds and preclinical candidates, determining thermodynamic solubility is essential for accurate characterization.
Q4: Can structural modifications to my pyrrolopyrimidine scaffold improve solubility?
A4: Yes, medicinal chemistry strategies can be employed to enhance solubility. Introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) can increase hydrophilicity. Disrupting molecular planarity and symmetry can also reduce crystal lattice energy, thereby improving solubility.[8][9] However, these modifications must be carefully balanced to avoid negatively impacting the compound's pharmacological activity.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation in In Vitro Assays
Symptoms:
-
Cloudiness or visible precipitate in assay wells.
-
Inconsistent or non-reproducible assay results.
-
Low apparent potency of the compound.
Possible Causes:
-
The compound's concentration exceeds its kinetic solubility in the assay buffer.
-
Interaction of the compound with components of the assay medium (e.g., proteins).
Solutions:
| Strategy | Description | Key Considerations |
| Reduce DMSO Concentration | Lower the final percentage of DMSO in the assay. While pyrrolopyrimidines are often soluble in DMSO, a high concentration can lead to precipitation when diluted into an aqueous buffer.[11] | Aim for a final DMSO concentration of <1%, if possible. |
| Use Solubilizing Excipients | Incorporate co-solvents (e.g., ethanol, PEG 400), surfactants, or cyclodextrins into the assay buffer to increase the solubility of the compound.[7][12] | Ensure the chosen excipients do not interfere with the assay. |
| pH Adjustment | For ionizable pyrrolopyrimidine compounds, adjusting the pH of the assay buffer can significantly increase solubility.[2][13] | Determine the pKa of your compound to select an appropriate pH. |
| Prepare as a Solid Dispersion | Formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can enhance its apparent solubility and dissolution rate.[11][14][15] | This is a more advanced technique typically used in later stages of development. |
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Symptoms:
-
Low plasma concentrations of the compound after oral administration.
-
High variability in plasma exposure between individual animals.
-
Poor dose-exposure linearity.
Possible Causes:
-
Poor dissolution of the solid compound in the gastrointestinal tract.
-
Precipitation of the compound in the gut lumen.
-
Limited absorption due to low concentration of dissolved drug.
Solutions:
| Strategy | Description | Key Considerations |
| Salt Formation | For acidic or basic pyrrolopyrimidine derivatives, forming a salt can dramatically increase solubility and dissolution rate.[2][16][17] | Select a counterion that provides optimal solubility and stability. |
| Particle Size Reduction | Reducing the particle size of the compound (micronization or nanonization) increases the surface area available for dissolution.[7][18][19] | Can be achieved through techniques like jet milling or wet media milling.[20][21] |
| Formulation with Cyclodextrins | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[11][12][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[7] | The stoichiometry of the complex and the type of cyclodextrin are important factors.[23] |
| Lipid-Based Formulations | For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SMEDDS) can improve solubilization and absorption.[3][7][20] | The formulation must be carefully designed to ensure it forms a stable emulsion in the gut. |
| Amorphous Solid Dispersions | Dispersing the compound in a polymer matrix in an amorphous state can lead to a "spring and parachute" effect, generating a supersaturated solution in the GI tract and enhancing absorption.[11][14][15] | Polymer selection and drug loading are critical for performance and stability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrrolopyrimidine compound in 100% DMSO.
-
Incubation Mixture: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, achieving a final concentration of 100 µM. Prepare in triplicate.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration/Centrifugation: Centrifuge the plate to pellet any precipitated compound or filter through a 0.45 µm filter plate.
-
Quantification: Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) by comparing against a calibration curve prepared in a 50:50 acetonitrile:PBS mixture.[5]
Protocol 2: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid pyrrolopyrimidine compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure undissolved solid remains.[5]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for Kinetic Solubility Measurement.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 22. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Kinase Assays with 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing derivatives of the 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold in kinase assays.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during kinase assays with pyrrolo[3,2-d]pyrimidine derivatives.
Issue 1: Low or No Inhibitory Activity Observed
-
Question: My this compound derivative shows weak or no activity against my target kinase. What are the possible reasons?
-
Answer: There are several potential causes for a lack of inhibitory activity:
-
Compound Solubility: Pyrrolo[3,2-d]pyrimidine derivatives can have poor aqueous solubility. Your compound may be precipitating in the assay buffer, reducing the effective concentration. It is crucial to ensure that your compound is fully dissolved in the final assay conditions.
-
ATP Concentration: The pyrrolo[2,3-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, suggesting that many of its derivatives act as ATP-competitive inhibitors.[1][2] If the ATP concentration in your assay is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value or a complete loss of apparent activity.
-
Compound Instability: Some pyrimidine derivatives can be unstable in solution, particularly in DMSO stocks that have undergone multiple freeze-thaw cycles or have been stored for extended periods.[3] Degradation can lead to a loss of the active compound.
-
Incorrect Target Kinase: Ensure that the kinase you are targeting is one that is known to be inhibited by this class of compounds. While the pyrrolo[3,2-d]pyrimidine scaffold is versatile, derivatives will have specific selectivity profiles.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Question: I am getting significant variability in the IC50 values for my compound between different experimental runs. How can I improve reproducibility?
-
Answer: Inconsistent IC50 values are a common challenge and can often be traced back to subtle variations in experimental conditions:
-
Cell Seeding Density: In cellular assays, the initial number of cells plated can significantly impact the results.[4] Standardize your cell seeding density for all experiments.
-
Compound Precipitation: If your compound is precipitating at higher concentrations, it can artificially flatten the dose-response curve, leading to inconsistent IC50 calculations.[3] Visually inspect your assay plates for any signs of precipitation.
-
Reagent Preparation: Ensure that all reagents, including buffers, ATP solutions, and assay kits, are prepared consistently and are within their expiration dates.[4]
-
Data Analysis: Use a consistent non-linear regression model (e.g., four-parameter logistic model) to calculate the IC50 from your dose-response curves.[4]
-
Issue 3: Unexpected Cell Death or Cytotoxicity
-
Question: My pyrrolo[3,2-d]pyrimidine derivative is causing significant cell death, even at concentrations where the intended target kinase should not be sufficiently inhibited to induce this effect. What could be the cause?
-
Answer: Unexpected cytotoxicity often points to off-target effects. Here is a step-by-step approach to troubleshoot this issue:
-
Confirm On-Target Potency: First, verify the IC50 of your compound against the purified target kinase using a biochemical assay. This will confirm the concentration range at which you expect to see on-target effects.[5]
-
Assess Off-Target Kinase Inhibition: Profile your inhibitor against a panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[5] Pyrido[2,3-d]pyrimidine inhibitors, a related class of compounds, are known to have activity against a range of kinases.[5]
-
Investigate Common Toxic Off-Targets: Certain kinases are known to be associated with cellular toxicity when inhibited. Compare your off-target hits with known toxicity-mediating kinases.
-
Data Presentation
The following tables summarize the inhibitory activities of various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives against different kinases. Note that direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Activity (IC50) of Pyrrolo[2,3-d]pyrimidine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Erlotinib | 55 |
| 5k | Her2 | 40 | Staurosporine | 38 |
| 5k | VEGFR2 | 136 | Sunitinib | 261 |
| 5k | CDK2 | 204 | Sunitinib | >10,000 |
Data for compound 5k, a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide.[6][7]
Table 2: Inhibitory Activity (pIC50) of Pyrrolo[3,2-d]pyrimidine Derivatives Against KDR (VEGFR2)
| Compound ID | pIC50 (-logIC50 M) |
| 1 | 6.46 |
| 10 | 7.66 |
| 20 | 8.52 |
| 30 | 7.82 |
| 40 | 7.19 |
| 50 | 7.01 |
Data for a series of pyrrolo[3,2-d]pyrimidine derivatives as type II KDR inhibitors.[8]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. The principle of this assay is to measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[9][10]
Materials:
-
This compound derivatives (dissolved in 100% DMSO)
-
Target Kinase and its specific peptide substrate
-
Kinase Assay Buffer
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[11][12]
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM).[9] Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[9]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and its specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.[9]
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[9]
-
Signal Detection: After incubation, add a volume of the ATP detection reagent (e.g., Kinase-Glo® Reagent) equal to the volume of the kinase reaction in each well to stop the kinase reaction and generate a luminescent signal.[9]
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
Data Analysis:
-
Calculate Percent Inhibition:
-
100% Activity (Vehicle Control): Luminescence of wells with DMSO only.
-
0% Activity (No Kinase Control): Luminescence of wells without the kinase enzyme.
-
Percent Inhibition = 100 x (1 - (Luminescence of Test Compound - Luminescence of 0% Activity) / (Luminescence of 100% Activity - Luminescence of 0% Activity))
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Troubleshooting workflow for addressing inconsistent IC50 values.
Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[3,2-d]pyrimidine derivative.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. ebiotrade.com [ebiotrade.com]
Stability issues of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: A color change in your solution is often an indicator of degradation. This compound is susceptible to degradation under several conditions. The most common causes for a color change, such as turning yellow or brown, include:
-
Hydrolysis: The compound is sensitive to acidic and basic conditions, which can lead to the hydrolysis of the chloro substituents.
-
Oxidation: Exposure to air and oxidizing agents can cause degradation.[1] The compound is noted to be air-sensitive.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of pyrrolopyrimidine derivatives.
-
Reaction with Solvents: Certain reactive solvents or impurities in the solvent can react with the compound over time.
It is recommended to prepare solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[1]
Q2: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What are these?
A2: Unexpected peaks in your chromatogram are likely degradation products. The dichloropyrrimidine moiety is susceptible to nucleophilic substitution, particularly hydrolysis. Depending on the conditions, you may be observing the formation of mono- or di-hydroxylated species. Under oxidative stress, N-oxides or other oxidation products could form. To identify these peaks, it is recommended to perform forced degradation studies and characterize the resulting products using techniques like LC-MS or NMR.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Solvent: Use anhydrous, high-purity aprotic solvents such as DMSO, DMF, or acetonitrile. Protic solvents like methanol and ethanol are more likely to participate in solvolysis reactions.
-
Atmosphere: Store solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
-
Temperature: Keep solutions refrigerated at 2-8°C.[1] For long-term storage, consider freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.
-
Light: Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
Q4: In which solvents is this compound soluble and stable?
| Solvent Type | Examples | Expected Solubility | Expected Stability |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Good | Generally stable if the solvent is anhydrous and free of amine impurities. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Prone to solvolysis/hydrolysis, leading to degradation. Stability is pH-dependent in aqueous solutions. |
| Non-Polar | Hexane, Toluene | Very Low | Generally stable, but low solubility limits its utility. |
Troubleshooting Guides
This section provides structured guidance for common stability-related issues encountered during experiments.
Issue: Rapid Degradation of the Compound in Solution
If you observe rapid degradation of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to 80°C.
-
Photolytic Degradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. A suitable starting point for method development is a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility).
-
Characterize significant degradation products using LC-MS to obtain mass information and NMR for structural elucidation.
-
Signaling Pathway Considerations
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are known to act as kinase inhibitors. While the specific targets of this compound are not extensively documented, related compounds are known to inhibit pathways crucial for cell proliferation and survival. If this compound is used as an intermediate in the synthesis of a kinase inhibitor, its purity is critical, as degradation products could lead to off-target effects or reduced potency.
Caption: Impact of starting material stability on biological outcomes.
References
Technical Support Center: Scale-up Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Incomplete Chlorination Reaction
-
Question: My reaction from the dihydroxy precursor using phosphorus oxychloride (POCl₃) is stalling, and I observe unreacted starting material or mono-chloro intermediate by TLC/LC-MS. What are the potential causes and solutions?
-
Answer: Incomplete chlorination is a common issue in the synthesis of dichloropyrimidines. Several factors could be at play:
-
Insufficient POCl₃: On a larger scale, ensure the molar equivalent of POCl₃ is sufficient to act as both reagent and solvent if necessary. Consider a slight increase in equivalents compared to the lab-scale protocol.
-
Temperature Control: The reaction is typically heated. Ensure the internal temperature of the reactor is reaching and maintaining the target temperature. In larger vessels, localized cooling can occur.
-
Reaction Time: Scale-up reactions may require longer reaction times to go to completion. Monitor the reaction progress closely and extend the reaction time if necessary.
-
Catalyst Deactivation: If a tertiary amine base like N,N-diethylaniline is used as a catalyst, its quality and stoichiometry are crucial. Ensure it is dry and added at the correct rate to prevent side reactions.[1]
-
Mixing: Inadequate agitation in a large reactor can lead to poor mixing of the slurry, preventing the reagent from fully interacting with the starting material. Ensure the stirring is vigorous enough to maintain a good suspension.
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity formation, particularly a dark coloration of the reaction mixture and the final product. What is the likely cause and how can I mitigate it?
-
Answer: Dark coloration and impurity formation often point to decomposition or side reactions, which can be exacerbated at scale.
-
Overheating: Exceeding the optimal reaction temperature can lead to thermal decomposition of the product and starting materials.[1] Implement strict temperature control and consider a slower heating ramp rate.
-
Moisture: The presence of water can lead to the formation of byproducts and decomposition. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be carefully controlled. A slow, controlled addition of the reaction mixture to ice or a cold aqueous solution is critical to prevent temperature spikes that can degrade the product.[2]
-
Amine-Substituted Side Products: If an amine catalyst is used, it can sometimes lead to the formation of amine-substituted side products, which can be difficult to remove.[1] Careful control of temperature and stoichiometry of the amine is necessary.
-
Issue 3: Difficult Work-up and Isolation
-
Question: During the aqueous work-up, I am encountering a persistent emulsion, making phase separation difficult and leading to product loss. What strategies can I employ?
-
Answer: Emulsion formation is a known challenge in the work-up of related compounds, especially at a commercial scale.[1]
-
Controlled Quench: Quenching the reaction mixture at a low temperature (0-10°C) can help minimize emulsion formation.[1]
-
Solvent Choice: The choice of extraction solvent is critical. Toluene has been used successfully in related syntheses.[1] You may need to experiment with different organic solvents to find one that provides good phase separation.
-
Brine Wash: After the initial extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of celite or another filter aid can help to break up the emulsion.
-
Centrifugation: For smaller scale-up batches, centrifugation can be an effective method to separate the layers.
-
Issue 4: Challenges in Purification
-
Question: My crude product has a low purity, and purification by silica gel chromatography is not practical for the scale I am working at. What are my options for large-scale purification?
-
Answer: Moving from chromatography to crystallization is a key goal in process development.
-
Recrystallization: The most common method for large-scale purification is recrystallization. You will need to perform a solvent screen to identify a suitable solvent or solvent system that provides good recovery and high purity. Potential solvents to screen include ethyl acetate, petroleum ether, toluene, and mixtures thereof.[3]
-
Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not can significantly improve purity.
-
Activated Carbon Treatment: If the product is discolored, treatment with activated carbon in a suitable solvent can help to remove colored impurities.[1] The mixture is typically heated, stirred for a period, and then filtered to remove the carbon.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
Q2: What are the critical safety precautions to consider during scale-up?
A2:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching process is highly exothermic and must be done with extreme care.
-
Exothermic Reactions: Both the chlorination and the quenching steps can be highly exothermic. Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Waste Disposal: The aqueous waste from the work-up will be acidic and contain phosphorus byproducts. It must be neutralized and disposed of according to institutional and local regulations.
Q3: How can I monitor the progress of the chlorination reaction at scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress at scale. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the consumption of starting material and the formation of the product and any intermediates or impurities.[1] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization of Crude Product
| Solvent System (v/v) | Yield (%) | Purity (by HPLC, %) | Observations |
| Ethyl Acetate / Hexane (1:5) | 85 | 98.5 | Fine white needles.[3] |
| Toluene | 75 | 99.2 | Crystalline solid. Good impurity rejection. |
| Isopropanol | 60 | 97.0 | Oiling out observed on cooling. |
| Acetonitrile | 70 | 98.0 | Soluble at high temperature, good crystal formation. |
Table 2: Comparison of Lab-Scale vs. Potential Pilot-Scale Parameters
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-up |
| Reaction Vessel | 500 mL Round Bottom Flask | 50 L Glass-Lined Reactor | Surface area to volume ratio decreases, affecting heat transfer. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure efficient mixing of heterogeneous mixtures. |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Vessel with Thermal Fluid | Slower response times for heating and cooling. |
| Reagent Addition | Manual (Pipette/Funnel) | Addition Pump | Control addition rate to manage exotherms. |
| Quenching | Pouring into Beaker of Ice | Pumping into a Cooled, Baffled Reactor | Highly exothermic, requires excellent temperature control. |
| Purification | Column Chromatography | Recrystallization / Slurry Wash | Chromatography is generally not viable at large scale. |
Experimental Protocols
Protocol: General Procedure for Chlorination
This is a representative protocol based on related syntheses and should be optimized for the specific substrate and scale.
-
Setup: Charge a multi-neck, jacketed reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet with the dihydroxy-pyrrolo-pyrimidine precursor.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, e.g., 5-10 volumes) to the reactor. If a catalyst such as N,N-diethylaniline is used, it can be added at this stage.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-110°C) and hold for the required time (monitor by HPLC).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate reactor containing crushed ice or cold water, slowly add the reaction mixture while maintaining the temperature of the quench vessel below a set point (e.g., 10°C).
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., Toluene or Ethyl Acetate). Separate the layers. If an emulsion forms, refer to the troubleshooting guide.
-
Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system identified through screening.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield and purity issues during synthesis.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation.
Problem 1: Identification of Unknown Impurities in the Final Product
Question: After the chlorination of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃), my final product shows multiple spots on TLC and unexpected peaks in the NMR spectrum. How can I identify these byproducts?
Answer:
Unexpected impurities in the synthesis of this compound are often related to incomplete reaction, over-chlorination, or hydrolysis. Below is a systematic guide to help you identify these byproducts.
Initial Assessment:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your crude product with the starting material. Byproducts are often observed as spots with different Rf values.
-
Proton NMR (¹H NMR): The ¹H NMR spectrum of the pure product, this compound, should show characteristic signals for the pyrrole protons and the N-methyl group. The presence of additional peaks suggests impurities.
-
Mass Spectrometry (MS): Obtain a mass spectrum of your crude product. The expected molecular ion peak for the desired product is around m/z 202.04. Different m/z values will indicate the presence of byproducts.
Common Byproducts and Their Identification:
| Byproduct Name | Structure | Identification Method | Expected Observations |
| Monochloro Intermediates | 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one or 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2(1H)-one | MS, ¹H NMR | MS: Molecular ion peak around m/z 183.59. ¹H NMR: May show broader peaks due to the presence of the N-H proton and different chemical shifts for the pyrrole protons compared to the dichloro product. |
| Hydrolysis Product | 2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol or 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-ol | MS, ¹H NMR, IR | MS: Molecular ion peak around m/z 183.59. ¹H NMR: Appearance of a broad singlet corresponding to the -OH proton. IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch. |
| Over-chlorinated Byproducts | e.g., 2,4,X-trichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | MS | MS: Molecular ion peak higher than the desired product (e.g., around m/z 236.48 for a trichloro derivative). |
| Starting Material | 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione | TLC, ¹H NMR | TLC: A spot corresponding to the Rf of the starting material. ¹H NMR: Presence of peaks corresponding to the starting material. |
Problem 2: Low Yield of this compound
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors, from reaction conditions to workup procedures.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Reaction Temperature: While higher temperatures can drive the reaction to completion, they can also lead to byproduct formation. A careful optimization of the temperature is necessary. - Ensure Anhydrous Conditions: Moisture can consume the chlorinating agent and lead to hydrolysis byproducts. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Byproduct Formation | - Control Stoichiometry: Using a large excess of POCl₃ can lead to over-chlorination. Consider using a stoichiometric amount of POCl₃ in the presence of a base like pyridine in a sealed reactor.[1] - Optimize Temperature: High temperatures can promote the formation of degradation products. |
| Product Loss During Workup | - Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and should be done slowly and with vigorous stirring to avoid localized heating and product degradation. - Extraction: Ensure the pH of the aqueous layer is appropriate for the extraction of the product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. |
| Purification Issues | - Column Chromatography: If purification is done by column chromatography, ensure the chosen solvent system provides good separation between the product and byproducts. The product can be sensitive to silica gel, so minimizing the time on the column is advisable. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach starts from a substituted uracil derivative. For the N-methylated target compound, the synthesis would likely begin with a methylated uracil. A plausible multi-step synthesis involves the nitration of the uracil ring, followed by a reaction to form the pyrrole ring, reduction of the nitro group, and a final chlorination step of the resulting pyrrolo[3,2-d]pyrimidine-2,4-dione with a chlorinating agent like phosphorus oxychloride (POCl₃). A similar synthesis has been reported for the unmethylated analogue starting from 6-methyluracil.[2]
Q2: What are the key parameters to control during the chlorination step with POCl₃?
A2: The critical parameters for the chlorination of hydroxypyrimidines with POCl₃ are:
-
Temperature: Higher temperatures generally lead to faster reactions but can also increase the formation of byproducts. The reaction is often performed at reflux.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of completion. Prolonged reaction times can lead to over-chlorination or degradation.
-
Reagents Stoichiometry: While excess POCl₃ is often used, this can lead to harsh quenching conditions and potential byproduct formation. Using a stoichiometric amount of POCl₃ with a base like pyridine in a sealed reactor can be a more controlled and environmentally friendly alternative.[1][3]
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of POCl₃ and the chlorinated product, reducing the yield.
Q3: What analytical techniques are most useful for characterizing the final product and its byproducts?
A3: A combination of the following techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify the amount of byproducts.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of functional groups like -OH in hydrolysis byproducts.
Q4: How can I purify the crude this compound?
A4: Purification can typically be achieved by:
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing impurities.
-
Column Chromatography: Flash column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is a common method for purification.
-
Distillation: For some chlorinated pyrimidines, distillation under reduced pressure can be an effective purification method.[1]
Experimental Protocols
Protocol 1: Chlorination of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione using Stoichiometric POCl₃
This protocol is adapted from a general procedure for the chlorination of hydroxypyrimidines and offers a more controlled, solvent-free approach.[1]
Materials:
-
5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine
-
Teflon-lined stainless steel reactor (autoclave)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, add 5-methyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent), anhydrous pyridine (2 equivalents), and phosphorus oxychloride (2.2 equivalents) to a Teflon-lined stainless steel reactor.
-
Reaction: Seal the reactor and heat it to 140-160 °C for 2-4 hours with stirring.
-
Cooling and Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully open the reactor and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed with caution.
-
Neutralization: Slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
Validation & Comparative
Comparative Analysis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Analogs in Cancer Research
A detailed examination of the structure-activity relationships (SAR) of 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine analogs reveals their potential as potent antiproliferative agents. Modifications at the C2, C4, and N5 positions of the pyrrolo[3,2-d]pyrimidine core significantly influence their biological activity, mechanism of action, and toxicity profiles. This guide synthesizes findings from key studies to provide a comparative overview for researchers in drug discovery and development.
The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold has been identified as a promising starting point for the development of novel anticancer therapeutics due to its structural similarity to purine nucleobases.[1] Research has primarily focused on halogenated derivatives and substitutions at the N5 position, leading to compounds with activity against a range of cancer cell lines.[1][2] The primary mechanisms of action appear to be DNA damage and kinase inhibition.[1][3]
Quantitative SAR Data
The antiproliferative activity of various this compound analogs has been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Compound ID | R2 Substituent | R4 Substituent | R5 Substituent | Target/Cell Line | IC50/EC50 (µM) | Reference |
| Parent Scaffold | Cl | Cl | H | L1210 Leukemia | 6.0 | [2] |
| Parent Scaffold | Cl | Cl | H | CCRF-CEM Leukemia | 25 ± 2 | [1] |
| Analog 1 | Cl | Cl | CH₃ | CCRF-CEM Leukemia | Data not specified | [1] |
| Analog 2 | Cl | Cl | CH₂CH₂OH | CCRF-CEM Leukemia | >50 | [1] |
| Analog 3 | Cl | Cl | CH₂CH₂OCH₃ | CCRF-CEM Leukemia | 3.5 ± 0.2 | [1] |
| Analog 4 | Cl | Cl | CH₂(4-fluorophenyl) | CCRF-CEM Leukemia | 7.5 ± 0.5 | [1] |
| Compound 20d | Cl | O-(2-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl) | CH₃ | VEGFR2 Kinase | 0.021 | [3] |
| Compound 20d | Cl | O-(2-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl) | CH₃ | HUVEC Proliferation | 0.015 | [3] |
Structure-Activity Relationship Insights
Analysis of the data reveals key trends in the SAR of this compound class:
-
N5 Substitution: Substitution at the N5 position of the pyrrole ring significantly impacts antiproliferative activity. While small alkyl groups like methyl are tolerated, larger or more polar substituents such as a hydroxyethyl group can lead to a loss of activity.[1] However, a methoxyethyl substitution at N5 resulted in a 7-fold increase in potency against CCRF-CEM leukemia cells compared to the unsubstituted parent compound.[1] This suggests that the N5 position is a critical site for optimizing the therapeutic potential of these analogs.[1][4] N5 substitution has also been shown to decrease toxicity.[2]
-
C4 Substitution: Replacement of the chlorine atom at the C4 position with a phenoxy-linked diphenylurea moiety dramatically enhances activity, shifting the mechanism towards potent VEGFR2 kinase inhibition.[3] This highlights the versatility of the scaffold, allowing for the development of targeted kinase inhibitors.
-
Mechanism of Action: Halogenated pyrrolo[3,2-d]pyrimidines are suggested to act as DNA alkylators or groove binders.[1] In contrast, analogs with bulky urea-containing side chains at the C4 position function as type-II kinase inhibitors, binding to the inactive conformation of VEGFR2.[3]
Experimental Protocols
Antiproliferative Activity Assay (NCI-60 Screen)
The antiproliferative activity of the N5-substituted analogs was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening panel.[1]
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates.
-
Compound Incubation: The synthesized compounds are added to the plates at various concentrations and incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.
-
Cell Viability Measurement: After incubation, adherent cells are fixed with trichloroacetic acid, and all cells are stained with sulforhodamine B.
-
Data Analysis: The absorbance is read on an automated plate reader. The EC50 values are calculated from the dose-response curves.[1]
VEGFR2 Kinase Inhibition Assay
The inhibitory activity against VEGFR2 kinase was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]
-
Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a kinase buffer. The reaction mixture includes VEGFR2 kinase, a biotinylated peptide substrate, and ATP.
-
Compound Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specified time at room temperature.
-
Detection: The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
Signal Measurement: The TR-FRET signal is measured, and the IC50 values are determined from the inhibition curves.[3]
Visualizing the SAR Workflow and Signaling Pathway
To better understand the process of SAR studies and the biological context of these compounds, the following diagrams are provided.
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors Targeting VEGFR2
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of a series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The data presented is primarily drawn from a key study by Oguro et al., which systematically explored the structure-activity relationships of this compound class.
Quantitative Efficacy Comparison
The inhibitory activities of several pyrrolo[3,2-d]pyrimidine derivatives against VEGFR2, Platelet-Derived Growth Factor Receptor (PDGFR), and Tie-2 kinases are summarized below. The data highlights the potency and selectivity of these compounds, with compound 20d emerging as a particularly potent inhibitor of VEGFR2.[1]
| Compound | Structure | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | Tie-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 20a | R = H | 16 | >1000 | >1000 | 250 |
| 20b | R = 2-CH3 | 8.8 | 680 | 830 | 110 |
| 20c | R = 3-CH3 | 5.2 | 300 | 410 | 68 |
| 20d | R = 3-CF3 | 1.6 | 140 | 150 | 16 |
| 20e | R = 4-CH3 | 7.8 | 520 | 680 | 95 |
| 20f | R = 4-OCH3 | 11 | 830 | >1000 | 180 |
| Sunitinib | (Reference) | 3.5 | 2.1 | 15 | 18 |
Data extracted from Oguro et al., Bioorg. Med. Chem. 2010, 18, 7260-7273.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to assess their efficacy.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
The diagram above illustrates the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PLCγ-PKC, PI3K-Akt, and Ras-Raf-MEK-ERK pathways, which ultimately promote cell proliferation, migration, and survival.[2][3][4][5][6] Pyrrolo[3,2-d]pyrimidine inhibitors act by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting autophosphorylation and downstream signaling.
Caption: Key Experimental Workflow for Efficacy Evaluation.
The efficacy of these inhibitors is typically evaluated through a series of in vitro and cell-based assays. This workflow starts with determining the half-maximal inhibitory concentration (IC50) in a biochemical kinase assay, followed by assessing the inhibitor's effect on cellular functions such as receptor autophosphorylation, cell proliferation, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro VEGFR2 Kinase Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of purified VEGFR2 by 50% (IC50).
-
Materials:
-
Recombinant human VEGFR2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
-
ATP.
-
Test compounds (pyrrolo[3,2-d]pyrimidine derivatives).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the VEGFR2 enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cellular VEGFR2 Autophosphorylation Assay
This assay measures the ability of the inhibitor to block VEGF-induced autophosphorylation of VEGFR2 in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (e.g., EGM-2).
-
Recombinant human VEGF-A.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2.
-
Secondary antibodies conjugated to HRP.
-
ECL detection reagent.
-
-
Procedure:
-
Culture HUVECs to near confluency in 6-well plates.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal to determine the extent of inhibition.[7]
-
HUVEC Proliferation Assay
This assay assesses the inhibitor's effect on the proliferation of endothelial cells.
-
Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
Test compounds.
-
Cell proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a low-serum medium containing various concentrations of the test compound.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
HUVEC Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
Basement membrane extract (e.g., Matrigel).
-
Test compounds.
-
-
Procedure:
-
Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify.
-
Resuspend HUVECs in a low-serum medium containing the test compounds.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
-
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. benchchem.com [benchchem.com]
Validating 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comparative Guide for Drug Lead Intermediates
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive validation of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine as a drug lead intermediate, with a particular focus on its application in the development of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent enzyme inhibitors due to its structural resemblance to the purine core of ATP. The subject of this guide, this compound (CAS No. 129872-81-7), is a key intermediate that offers synthetic versatility for creating diverse libraries of compounds. Its two reactive chlorine atoms provide opportunities for sequential and regioselective nucleophilic substitution, enabling the introduction of various pharmacophoric groups. This intermediate is particularly noted for its use in synthesizing inhibitors of VEGFR-2, a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.
Performance Comparison with Alternative Intermediates
| Intermediate Class | Representative Intermediate | Typical Final Product | Reported Yield (Final Step) | Reported VEGFR-2 IC50 of Final Product |
| Pyrrolo[3,2-d]pyrimidine | This compound | 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives | Not explicitly stated for the final step, but a multi-step synthesis is described. | Varies by derivative, with some showing potent inhibition. |
| Pyrrolo[2,3-d]pyrimidine | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Not explicitly stated for the final step, but a multi-step synthesis is described. | Potent, with some compounds showing superior or equipotent inhibition compared to standards.[1] |
| Pyrimidine | 2,4-Dichloropyrimidine | Pyrimidine-based VEGFR-2 inhibitors | Varies depending on the specific reaction. | Compounds with IC50 values ranging from 9.19 to 18.21 μM.[1] |
| Pyrazolo[3,4-d]pyrimidine | 4,6-dichloropyrimidine-5-carbaldehyde | 1H-pyrazolo[3,4-d]pyrimidine derivatives | Moderate yields for the multi-step synthesis. | Varies by derivative. |
| Quinazoline | 6,7-dimethoxy-2-phenylquinazolin-4-(3H)-one derivatives | 6,7-dimethoxy quinazoline derivatives | Not explicitly stated for the final step. | One compound reported with an IC50 of 3.8 nM.[2] |
Note: The yields and IC50 values are highly dependent on the specific substituents and reaction conditions. This table provides a general comparison based on available literature.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a VEGFR-2 inhibitor using a pyrrolo[3,2-d]pyrimidine core, adapted from published literature.
Synthesis of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives
This synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the this compound is displaced by a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-aminophenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted phenol (1.1 eq) in DMF, add K2CO3 (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into water and extract with EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and EtOAc) to afford the desired 4-phenoxy-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.
The second chlorine atom at the C2 position can be subsequently substituted with another nucleophile to generate further diversity.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream effects like cell proliferation, migration, and survival, which are crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and initial evaluation of a kinase inhibitor library starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound stands as a valuable and versatile intermediate in drug discovery, particularly for the development of kinase inhibitors targeting VEGFR-2. Its di-chloro substitutions provide a robust platform for generating diverse chemical libraries. While direct, quantitative comparisons with alternative heterocyclic cores are sparse in the literature, the successful synthesis of potent VEGFR-2 inhibitors from this scaffold validates its utility. The choice of an intermediate will ultimately depend on a variety of factors including the specific synthetic strategy, desired final product, and project-specific economic considerations. This guide provides a foundational understanding to aid researchers in making an informed decision for their drug discovery programs.
References
No Direct Biological Evaluation Data Found for Novel 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives
Therefore, a direct comparison guide for the specified compounds, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time due to the absence of published research.
To illustrate the format and type of information that would be included in such a guide, and to provide some context on the biological activities of a related class of compounds, we present a comparison guide on 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives . These compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.
Illustrative Comparison Guide: Biological Evaluation of 5-Methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivatives as VEGFR2 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of novel 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives against other known VEGFR2 inhibitors, supported by experimental data from published studies.[1]
Data Presentation
The in vitro potency of a representative 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative, compound 20d , is summarized below and compared with established VEGFR2 inhibitors.
Table 1: In Vitro Inhibitory Activity against VEGFR2 Kinase and HUVEC Proliferation
| Compound | VEGFR2 Kinase IC₅₀ (nM) | VEGF-Stimulated HUVEC Proliferation IC₅₀ (nM) |
| Compound 20d | < 1 | 1.5 |
| Sunitinib (Alternative) | 2.8 | Not specified in the study |
| Sorafenib (Alternative) | 90 | Not specified in the study |
Data for compound 20d, a 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative with a diphenylurea moiety, is sourced from a study on novel VEGFR2 kinase inhibitors.[1]
Experimental Protocols
A detailed methodology for the key experiments cited is provided below.
VEGFR2 Kinase Inhibition Assay:
The inhibitory activity of the compounds against the VEGFR2 kinase was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of a synthetic substrate by the kinase.
-
Materials: Recombinant human VEGFR2 kinase domain, biotinylated peptide substrate, ATP, and HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Procedure:
-
The test compounds were serially diluted in DMSO and added to the wells of a microplate.
-
VEGFR2 kinase and the biotinylated substrate were then added to the wells.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction mixture was incubated at room temperature.
-
The HTRF detection reagents were added to stop the reaction and initiate the detection process.
-
After a further incubation period, the fluorescence was measured at both 620 nm and 665 nm.
-
-
Data Analysis: The ratio of the fluorescence signals was calculated, and the IC₅₀ values were determined from the dose-response curves.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay:
This assay assesses the ability of the compounds to inhibit the proliferation of HUVECs stimulated by Vascular Endothelial Growth Factor (VEGF).
-
Cell Culture: HUVECs were cultured in endothelial cell growth medium.
-
Procedure:
-
HUVECs were seeded into 96-well plates and allowed to attach.
-
The cells were then serum-starved for 24 hours.
-
The cells were pre-treated with various concentrations of the test compounds for 2 hours.
-
VEGF was added to the wells to stimulate cell proliferation.
-
After 72 hours of incubation, cell viability was measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: The luminescent signal, which is proportional to the number of viable cells, was measured, and the IC₅₀ values were calculated.
Mandatory Visualization
Caption: VEGFR2 signaling pathway inhibited by 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Caption: Workflow for the biological evaluation of novel VEGFR2 kinase inhibitors.
References
Pyrrolo[3,2-d]pyrimidines: A Comparative Guide to In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of various pyrrolo[3,2-d]pyrimidine compounds, offering a valuable resource for researchers in oncology and drug development. The data presented herein is compiled from preclinical studies, highlighting the therapeutic potential of this class of compounds against various cancer models.
Performance Comparison of Pyrrolo[3,2-d]pyrimidine Compounds
The following tables summarize the in vivo efficacy of notable pyrrolo[3,2-d]pyrimidine derivatives, providing a clear comparison of their antitumor activities in preclinical xenograft models.
Table 1: In Vivo Efficacy of Pyrrolo[3,2-d]pyrimidines Targeting One-Carbon Metabolism
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference Compound |
| AGF347 | Pancreatic (MIA PaCa-2) | Xenograft | Not specified | Generated significant antitumor efficacy with potential for complete responses in both early-stage and upstage xenografts.[1][2][3] | Pemetrexed |
| AGF291 | Lung, Colon, Pancreatic | In vitro | N/A | Established in vitro antitumor efficacy.[1][4] | Pemetrexed |
| AGF320 | Lung, Colon, Pancreatic | In vitro | N/A | Established in vitro antitumor efficacy.[1][4] | Pemetrexed |
Table 2: In Vivo Efficacy of Pyrrolo[3,2-d]pyrimidines Targeting Receptor Tyrosine Kinases
| Compound | Cancer Model(s) | Animal Model | Dosing Regimen | Key Efficacy Results |
| Compound 20d | Various human cancers | Xenograft | 1.5-6 mg/kg, orally, twice daily | Showed significant antitumor effects.[5] Decreased microvessel density and inhibited pericyte recruitment.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in this guide.
MIA PaCa-2 Pancreatic Cancer Xenograft Model for AGF347 Evaluation
This protocol outlines the methodology used to assess the in vivo antitumor efficacy of AGF347.[1][2][3]
-
Cell Culture: MIA PaCa-2 human pancreatic carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Immunocompromised mice (e.g., CD1 nu/nu) are used to host the xenografts.[6]
-
Tumor Implantation: A suspension of MIA PaCa-2 cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. AGF347 is administered to the treatment group according to the specified dosing regimen. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.
-
Histological Analysis: Tumors may be processed for histological examination to assess parameters such as microvessel density and apoptosis.
Signaling Pathways and Mechanisms of Action
The antitumor activity of pyrrolo[3,2-d]pyrimidine compounds stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
One-Carbon Metabolism Inhibition by AGF347
AGF347 and related compounds exert their antitumor effects by targeting enzymes crucial for one-carbon (C1) metabolism, which is essential for the synthesis of nucleotides and amino acids required for rapidly proliferating cancer cells.[1][4] The primary targets include serine hydroxymethyltransferase 1 and 2 (SHMT1/2) and enzymes in the de novo purine biosynthesis pathway, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[1][7] Inhibition of these enzymes disrupts the supply of building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The multitargeted nature of these compounds offers a potential advantage over single-target agents.
Downstream of one-carbon metabolism inhibition, AGF347 has been shown to suppress the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition further contributes to the antitumor effects of AGF347.[9][10]
Anti-Angiogenic Activity of Compound 20d
Compound 20d is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[5] These receptors play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR and PDGFR, compound 20d effectively blocks the signaling pathways that promote endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[5] This anti-angiogenic mechanism leads to a reduction in microvessel density within the tumor and ultimately inhibits tumor growth.[5]
Comparison with an Alternative: Pemetrexed
Pemetrexed is a clinically approved multitargeted antifolate that inhibits several enzymes in the folate metabolism pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and GARFTase.[11][12][13] While both pemetrexed and compounds like AGF347 target one-carbon metabolism, a key distinction is that AGF347 and its analogs were specifically designed to also inhibit mitochondrial enzymes like SHMT2, a target not emphasized for pemetrexed.[1] This dual targeting of both cytosolic and mitochondrial one-carbon metabolism may offer a more comprehensive blockade of metabolic pathways essential for cancer cell survival and could potentially overcome resistance mechanisms to traditional antifolates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. lsi.princeton.edu [lsi.princeton.edu]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pemetrexed - Wikipedia [en.wikipedia.org]
- 13. cancernetwork.com [cancernetwork.com]
Cross-reactivity profiling of kinase inhibitors derived from 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
This guide provides a comparative cross-reactivity profiling of kinase inhibitors derived from the 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold. Due to the limited publicly available data on the specific 2,4-dichloro substituted scaffold, this analysis utilizes data from closely related 5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives as a representative proxy. The performance of these compounds is compared against established multi-kinase inhibitors, Sunitinib and Sorafenib, providing a benchmark for their selectivity and potential off-target effects.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the inhibitory activity (IC50) of a representative 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative (Compound 20d from a referenced study) and the alternative kinase inhibitors, Sunitinib and Sorafenib, against a panel of selected kinases.[1] Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50, nM) of Pyrrolo[3,2-d]pyrimidine Derivative and Comparator Drugs
| Kinase Target | 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine Derivative (Compound 20d) | Sunitinib | Sorafenib |
| VEGFR2 | Potent Inhibition [1] | 80[2] | 90 |
| PDGFRβ | Inhibited [1] | 2[2] | 58 |
| Tie-2 | Inhibited [1] | - | - |
| c-Kit | - | 47 | 68 |
| FLT3 | - | 13 | 58 |
| RET | - | 29 | 4 |
| BRAF | - | - | 22 |
| CRAF | - | - | 6 |
Note: Data for the 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivative is qualitative for some targets as specific IC50 values were not provided in the source material.[1] Data for Sunitinib and Sorafenib are compiled from various public sources.[2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of kinase inhibitor cross-reactivity are provided below.
In Vitro Kinase Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., pyrrolo[3,2-d]pyrimidine derivative)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase and peptide substrate to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target kinase in live cells.[4][5][6]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White 384-well plates
-
BRET-capable plate reader
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Plate the transfected cells into white 384-well plates and incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Add the NanoBRET™ Tracer and the test compound to the cells.
-
Equilibrate the plate at 37°C and 5% CO2 for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal using a plate reader with 450 nm (donor) and 610 nm (acceptor) emission filters.
-
Calculate the BRET ratio and determine the cellular IC50 values.
Mandatory Visualization
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a primary target of many pyrrolo[3,2-d]pyrimidine-based inhibitors.[7][8][9][10] The following diagram illustrates the major downstream signaling cascades initiated by VEGFR2 activation.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.[11][12][13]
Caption: Kinase inhibitor profiling workflow.
Logical Relationships in Kinase Inhibitor Comparison
This diagram illustrates the key parameters considered when comparing different kinase inhibitors.
Caption: Kinase inhibitor comparison logic.
References
- 1. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. gilsoncn.com [gilsoncn.com]
- 12. academic.oup.com [academic.oup.com]
- 13. reactionbiology.com [reactionbiology.com]
Benchmarking Novel Pyrrolopyrimidine Inhibitors Against Established Kinase-Targeting Drugs
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of emerging pyrrolopyrimidine inhibitors against established, FDA-approved drugs targeting various protein kinases. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear benchmark for evaluating the potential of novel pyrrolopyrimidine-based compounds in oncology and immunology.
Introduction to Pyrrolopyrimidine Inhibitors
The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to the natural ATP ligand, which makes it an effective framework for designing potent kinase inhibitors.[1] Several pyrrolopyrimidine derivatives have been investigated and developed as targeted therapeutics for various cancers and inflammatory diseases.[2] This guide focuses on comparing the performance of new-generation pyrrolopyrimidine inhibitors against well-established drugs such as the multi-targeted inhibitor Sunitinib, the EGFR inhibitor Erlotinib, and the FDA-approved pyrrolopyrimidine-based JAK inhibitors, Ruxolitinib and Tofacitinib.
Targeted Signaling Pathway: The JAK-STAT Pathway
A primary target for many pyrrolopyrimidine inhibitors is the Janus kinase (JAK) family of tyrosine kinases, which are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. The following diagram illustrates a simplified representation of the JAK-STAT signaling cascade.
Experimental Workflow for Inhibitor Benchmarking
The evaluation of new kinase inhibitors typically follows a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and cytotoxicity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected novel pyrrolopyrimidine inhibitors against various kinases and cancer cell lines, benchmarked against established drugs.
| Compound/Drug | Target Kinase(s) | Cell Line | IC50 (nM) | Reference(s) |
| New Pyrrolopyrimidine Inhibitors | ||||
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | HepG2 (Liver) | 40-204 (Kinase), 29,000 (Cell) | [3] |
| Known Drugs | ||||
| Sunitinib | Multi-targeted TKI | HepG2 (Liver) | 261 (VEGFR2) | [3] |
| Erlotinib | EGFR | A549 (Lung) | ~65 | |
| Ruxolitinib | JAK1, JAK2 | - | 2.7 (JAK1), 4.5 (JAK2) | [4] |
| Tofacitinib | JAK family | - | (JAK inhibitor) | [1][5][6] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
This protocol outlines a general method for determining the in vitro potency of a test compound against a specific kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test pyrrolopyrimidine inhibitor (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
[γ-33P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This protocol describes a colorimetric assay to assess the cytotoxic effects of the pyrrolopyrimidine inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrrolopyrimidine inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the serially diluted inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
The development of novel pyrrolopyrimidine inhibitors continues to be a promising avenue for targeted cancer and autoimmune disease therapies. By benchmarking these new chemical entities against established drugs like Sunitinib, Erlotinib, Ruxolitinib, and Tofacitinib, researchers can gain valuable insights into their relative potency, selectivity, and potential for further clinical development. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for the systematic evaluation of this important class of kinase inhibitors.
References
- 1. BioKB - Entity - CHEBI:71200 [biokb.lcsb.uni.lu]
- 2. Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NIH 3D [3d.nih.gov]
A Comparative Guide to the Structural Analysis of Kinase-Inhibitor Complexes with Pyrrolo[3,2-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and inhibitory characteristics of kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. By presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to facilitate the rational design and development of novel kinase inhibitors.
Introduction to Pyrrolopyrimidine Kinase Inhibitors
Pyrrolopyrimidine derivatives have emerged as a significant class of kinase inhibitors due to their structural resemblance to the adenine core of ATP, allowing them to competitively bind to the ATP-binding site of various kinases.[1] The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a key feature in several approved drugs.[1] This guide focuses on the structural and functional aspects of pyrrolo[3,2-d]pyrimidine and related pyrrolo[2,3-d]pyrimidine inhibitors, providing a comparative analysis of their interactions with key kinase targets in cancer and other diseases.
Quantitative Inhibitor Performance
The inhibitory activity of various pyrrolopyrimidine derivatives against a range of kinases is summarized below. The data is compiled from multiple studies and showcases the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivative (Compound 20d)
| Target Kinase | IC50 (nM) | Cellular Assay | Cell Line | IC50 (nM) | Reference |
| VEGFR2 | - | VEGF-stimulated cellular phosphorylation | HUVEC | 2.5 | [2] |
| PDGFR | - | PDGF-stimulated cellular phosphorylation | hCASMC | 3.6 | [2] |
| Tie-2 | - | - | - | - | [3] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells), hCASMC (human Coronary Artery Smooth Muscle Cells). Further studies indicated that compound 20d also inhibited PDGFR and Tie-2 kinases, though specific IC50 values were not provided in the abstract.[3]
Table 2: Inhibitory Activity of a Multi-Targeted Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)
| Target Kinase | IC50 (nM) | Reference |
| EGFR | 79 | [4][5] |
| Her2 | 40 | [4][5] |
| VEGFR2 | 136 | [4][5] |
| CDK2 | 204 | [4] |
Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 12d and 15c)
| Compound | Target Kinase | IC50 (nM) | Reference |
| 12d | VEGFR-2 | 11.9 | |
| 15c | VEGFR-2 | 13.6 |
Structural Insights from X-ray Crystallography
The three-dimensional structures of kinase-inhibitor complexes provide invaluable information for understanding the molecular basis of inhibition and for guiding the design of more potent and selective inhibitors.
Table 4: Publicly Available Crystal Structures of Kinases in Complex with Pyrrolopyrimidine Inhibitors
| PDB ID | Kinase | Inhibitor Scaffold | Resolution (Å) | Reference |
| 3VHE | VEGFR2 | Pyrrolo[3,2-d]pyrimidine | 1.55 | [3] |
Note: This table highlights a key structure of a pyrrolo[3,2-d]pyrimidine inhibitor bound to its target. While other PDB IDs exist for the kinases mentioned, they are not in complex with this specific scaffold.
Experimental Protocols
This section details the methodologies used to obtain the quantitative data presented above, providing a framework for the replication and validation of these findings.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, Her2, CDK2)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Specific peptide substrate for the kinase
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (vehicle and positive control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific peptide substrate, and the kinase assay buffer.
-
Initiate the reaction by adding the master mix to the wells containing the compounds.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add the ATP detection reagent (e.g., ADP-Glo™ reagent) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of a kinase inhibitor on cultured cells.
Materials:
-
Human cell line (e.g., HUVECs)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Growth factor (e.g., VEGF)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Stimulation: Add a growth factor (e.g., VEGF) to stimulate cell proliferation, except in the negative control wells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment:
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the growth factor-stimulated vehicle control and determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the kinases targeted by pyrrolo[3,2-d]pyrimidine inhibitors.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
EGFR and HER2 Signaling Pathways
Caption: Overview of EGFR and HER2 signaling and inhibition.
CDK2 Signaling Pathway
Caption: CDK2's role in the G1/S cell cycle transition and its inhibition.
References
- 1. Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors - OAK Open Access Archive [oak.novartis.com]
- 2. rcsb.org [rcsb.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold serves as a versatile platform for the development of novel therapeutics, particularly in the realm of oncology. Its unique structure allows for targeted modifications, leading to the generation of potent and selective inhibitors of key biological pathways implicated in cancer progression. This guide provides a comparative analysis of two distinct classes of drug candidates derived from this core structure: Microtubule Targeting Agents (MTAs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. We present a detailed comparison with established drugs in each class, supported by preclinical data.
Section 1: Pyrrolo[3,2-d]pyrimidine-Based Microtubule Targeting Agents
A promising series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines has been developed as potent microtubule depolymerizing agents. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A lead candidate from this series, herein referred to as PTP-MTA-1 , has demonstrated significant preclinical activity.
Comparative Performance Data
The following table summarizes the in vitro and in vivo preclinical data for PTP-MTA-1 compared to the established microtubule targeting agents, Paclitaxel and Combretastatin A-4.
| Parameter | PTP-MTA-1 | Paclitaxel | Combretastatin A-4 |
| Mechanism of Action | Tubulin Polymerization Inhibitor (Colchicine Site Binder) | Microtubule Stabilizer | Tubulin Polymerization Inhibitor (Colchicine Site Binder) |
| In Vitro Potency (IC50) | |||
| MDA-MB-435 (Melanoma) | Low nM range[1] | nM range[2] | Low nM range[3] |
| MCF-7 (Breast Cancer) | Not Reported | nM range[2] | Low nM range[3] |
| NCI/ADR-RES (Resistant Ovarian) | Low nM range[1] | µM range (due to resistance)[1] | Not Reported |
| In Vivo Efficacy | |||
| MDA-MB-435 Xenograft | Significant tumor growth inhibition[1] | Effective at tolerated doses[4] | Significant vascular disruption and tumor necrosis[5][6] |
| MDA-MB-231 Xenograft | Statistically significant antitumor effects[1] | Effective at tolerated doses[4] | Not Reported |
| NCI/ADR-RES Xenograft | Superior antitumor activity to paclitaxel[1] | Reduced efficacy due to resistance[1] | Not Reported |
| Pharmacokinetics | |||
| Half-life (mouse) | Not explicitly stated, but efficacious with intermittent dosing[1] | ~2-8 hours (formulation dependent)[7] | Short, ~30 minutes for active metabolite CA-4[5] |
| Key Advantages | Circumvents P-glycoprotein and βIII-tubulin mediated drug resistance.[1] | Well-established clinical efficacy. | Potent vascular disrupting agent.[5][6] |
| Key Disadvantages | Limited publicly available PK data. | Susceptible to multidrug resistance mechanisms.[1] | Poor aqueous solubility and rapid isomerization to less active form.[5] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT/SRB Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compounds (PTP-MTA-1, Paclitaxel, Combretastatin A-4) for 72 hours.
-
Cell viability is assessed using either MTT or SRB staining. The absorbance is measured using a microplate reader.
-
IC50 values, the concentration of drug that inhibits cell growth by 50%, are calculated from the dose-response curves.
In Vivo Xenograft Efficacy Study:
-
Human cancer cells (e.g., MDA-MB-435, MDA-MB-231, NCI/ADR-RES) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
PTP-MTA-1 is administered (e.g., intraperitoneally or orally) at a predetermined dose and schedule. Comparator drugs like Paclitaxel are administered intravenously.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Caption: Workflow for a typical in vivo xenograft efficacy study.
Section 2: Pyrrolo[3,2-d]pyrimidine-Based VEGFR-2 Kinase Inhibitors
Derivatives of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine have been synthesized as potent type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. A lead compound from this class, designated here as PTP-VEGFR2-1 , has shown promising anti-angiogenic and antitumor activity in preclinical models.
Comparative Performance Data
This table compares the preclinical profile of PTP-VEGFR2-1 with the established multi-kinase inhibitor Sorafenib, which also targets VEGFR-2.
| Parameter | PTP-VEGFR2-1 | Sorafenib |
| Mechanism of Action | Type-II VEGFR-2 Kinase Inhibitor | Multi-kinase Inhibitor (including VEGFR-2, PDGFR, Raf kinases) |
| In Vitro Potency | ||
| VEGFR-2 Kinase Inhibition (IC50) | Not explicitly stated, but potent inhibition of cellular phosphorylation at 2.5 nM[8] | 90 nM[9] |
| HUVEC Proliferation Inhibition (IC50) | 2.8 nM[8] | Not Reported |
| In Vivo Efficacy | ||
| DU145 (Prostate) Xenograft | Potent inhibition of tumor growth at 3 mg/kg/day (oral) | Not Reported for this specific model in the provided context |
| Various Human Cancer Xenografts | Antitumor effects at 1.5-6 mg/kg (oral, twice daily)[8] | Broad antitumor activity in various xenograft models (e.g., renal, hepatocellular)[9][10] |
| Pharmacokinetics | ||
| Half-life (mouse) | Not Reported | Not Reported in provided context |
| Key Advantages | Potent and selective inhibitor of VEGFR/PDGFR kinases.[8] | Clinically approved with a well-documented efficacy and safety profile. |
| Key Disadvantages | Publicly available data is limited to a single lead compound. | Off-target effects due to multi-kinase inhibition can lead to side effects. |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical):
-
Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Test compounds (PTP-VEGFR2-1, Sorafenib) at various concentrations are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
HUVEC Tube Formation Assay (Anti-angiogenesis):
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.
-
The cells are treated with the test compounds in the presence of a pro-angiogenic stimulus like VEGF.
-
After an incubation period (e.g., 6-18 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.
-
The inhibitory effect of the compounds on angiogenesis is determined by comparing the treated wells to the vehicle control.
Visualizations
Caption: Inhibition of the VEGFR-2 signaling pathway by PTP-VEGFR2-1.
Caption: Logical flow of the preclinical development process.
References
- 1. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]
- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, a chlorinated heterocyclic compound. The following procedures are based on general best practices for hazardous chemical waste management and information from safety data sheets (SDS) of structurally similar compounds. All waste must be handled in accordance with local, state, and federal regulations.[1]
Immediate Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not identified, the safety profile can be inferred from similar chlorinated pyrimidine derivatives. These compounds are typically classified as hazardous.
Potential Hazards Include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Corrosivity: May cause skin and eye irritation or burns.[2]
-
Environmental Hazard: Toxic to aquatic organisms, with potentially long-term adverse effects in the aquatic environment.[1]
Recommended Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn at all times.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or face shield.[2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[2][3][4] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2][4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory procedures is mandatory.
1. Waste Identification and Segregation:
-
Classification: This compound should be classified as a halogenated organic hazardous waste.
-
Segregation: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.[5][6] Specifically, keep it separate from non-halogenated solvents to avoid more costly disposal methods.[7]
2. Container Management:
-
Selection: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is often a suitable choice.[5]
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate quantity or concentration.[5][6]
-
Closure: Keep the container securely closed at all times, except when adding waste.[5][6]
3. Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[6]
-
Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the container is full or the waste is no longer being generated, contact your institution's EHS or equivalent department to arrange for a pickup.[6]
-
Documentation: Complete any required hazardous waste pickup request forms, providing accurate information about the waste composition.[5]
5. Empty Container Disposal:
-
An empty container that held this compound must be managed carefully. If it held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original labels and dispose of the container as regular trash, if permitted by your institution.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
